20-Dehydroeupatoriopicrin semiacetal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate |
InChI |
InChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3/b11-7+,12-6?/t15-,16-,17?,18+/m1/s1 |
InChI Key |
GWPLGGJNZWWQIB-STFBJPSCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of 20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Dehydroeupatoriopicrin semiacetal, a sesquiterpenoid lactone (STL) found in various species of the Eupatorium genus (Asteraceae family), belongs to a class of natural products with significant biological activities. Understanding its biosynthetic pathway is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound, focusing on the well-characterized upstream reactions and the putative downstream modifications. While the complete pathway has not been fully elucidated, this document synthesizes the available evidence to present a coherent model. It includes detailed descriptions of the key enzymatic steps, proposed chemical transformations, and relevant experimental methodologies for pathway elucidation.
Introduction to Sesquiterpenoid Lactone Biosynthesis
Sesquiterpenoid lactones are a diverse group of C15 terpenoids characterized by a lactone ring.[1][2] Their biosynthesis originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the central C15 precursor, farnesyl pyrophosphate (FPP).
The biosynthesis of the vast array of STLs then proceeds through three general stages:
-
Cyclization: A sesquiterpene synthase (TPS) catalyzes the cyclization of the linear FPP into a specific cyclic sesquiterpene scaffold.
-
Oxidation and Lactonization: A series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), decorates the sesquiterpene backbone. This stage culminates in the formation of the characteristic lactone ring.
-
Tailoring/Decorating Reactions: Further enzymatic modifications, such as hydroxylation, acylation, glycosylation, and epoxidation, lead to the vast structural diversity of STLs.
Proposed Biosynthetic Pathway of this compound
The biosynthetic pathway to this compound is proposed to proceed through the intermediate, eupatolide (B211558). The upstream pathway to eupatolide has been investigated in related Asteraceae species, providing a strong basis for the initial steps. The downstream pathway from eupatolide remains speculative and requires further experimental validation.
Upstream Pathway: Biosynthesis of Eupatolide
The initial steps leading to the formation of eupatolide are believed to be conserved across many Asteraceae species.[2]
-
Formation of Farnesyl Pyrophosphate (FPP): As with all sesquiterpenoids, the pathway begins with the formation of FPP from IPP and DMAPP.
-
Cyclization to (+)-Germacrene A: FPP is cyclized by a germacrene A synthase (GAS) to form the germacranolide skeleton of (+)-germacrene A.
-
Oxidation to Germacrene A Acid (GAA): A cytochrome P450 enzyme, germacrene A oxidase (GAO), catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, yielding germacrene A acid (GAA).
-
8β-Hydroxylation of GAA: GAA is then hydroxylated at the C8 position by a specific cytochrome P450, GAA 8β-hydroxylase (HaG8H, CYP71BL1 in sunflower), to produce 8β-hydroxy-GAA.[2]
-
Lactonization to Eupatolide: The final step in eupatolide biosynthesis is the 6,7-trans lactonization of 8β-hydroxy-GAA, a reaction catalyzed by another cytochrome P450, eupatolide synthase (HaES, CYP71DD6 in sunflower).[2]
Putative Downstream Pathway: From Eupatolide to this compound
The subsequent steps transforming eupatolide into this compound have not been experimentally determined. Based on the structures of the intermediates, the following transformations are proposed:
-
Esterification to Eupatoriopicrin: The hydroxyl group at C8 of eupatolide is likely esterified with methacrylic acid (or a related acyl-CoA) by an acyltransferase to form eupatoriopicrin. The specific enzyme responsible for this reaction in Eupatorium has not yet been identified.
-
Oxidation to 20-Dehydroeupatoriopicrin: An oxidase or dehydrogenase is hypothesized to catalyze the oxidation of the C20 methyl group of the methacryloyl moiety to an aldehyde, forming 20-Dehydroeupatoriopicrin.
-
Intramolecular Hemiacetal Formation: The final step is likely a spontaneous or enzyme-mediated intramolecular cyclization between the C20 aldehyde and a nearby hydroxyl group, leading to the formation of the semiacetal ring found in this compound.
Key Enzymes and Intermediates
The following table summarizes the key enzymes and intermediates in the proposed biosynthetic pathway.
| Step | Precursor | Product | Enzyme Class | Specific Enzyme (Example) |
| 1 | IPP + DMAPP | Farnesyl Pyrophosphate (FPP) | Prenyltransferase | Farnesyl Pyrophosphate Synthase (FPPS) |
| 2 | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | Sesquiterpene Synthase | Germacrene A Synthase (GAS) |
| 3 | (+)-Germacrene A | Germacrene A Acid (GAA) | Cytochrome P450 | Germacrene A Oxidase (GAO) |
| 4 | Germacrene A Acid (GAA) | 8β-Hydroxy-GAA | Cytochrome P450 | GAA 8β-hydroxylase (HaG8H/CYP71BL1)[2] |
| 5 | 8β-Hydroxy-GAA | Eupatolide | Cytochrome P450 | Eupatolide Synthase (HaES/CYP71DD6)[2] |
| 6 | Eupatolide | Eupatoriopicrin | Acyltransferase | Unknown |
| 7 | Eupatoriopicrin | 20-Dehydroeupatoriopicrin | Oxidase/Dehydrogenase | Unknown |
| 8 | 20-Dehydroeupatoriopicrin | This compound | Spontaneous or Enzymatic | Unknown |
Visualizing the Biosynthetic Pathway and Experimental Workflows
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
General Experimental Workflow for Enzyme Identification
Caption: General workflow for identifying candidate genes in a biosynthetic pathway.
Experimental Protocols for Pathway Elucidation
While specific protocols for the enzymes in the this compound pathway are not available, the following are general methodologies that can be adapted for their characterization.
Identification of Candidate Genes via Transcriptomics
-
Plant Material: Collect tissues from a Eupatorium species known to produce this compound. Tissues with a high density of glandular trichomes are often enriched in the enzymes for secondary metabolite biosynthesis.
-
RNA Extraction and Sequencing: Extract total RNA from the selected tissues and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis: Assemble the transcriptome and annotate the transcripts. Identify candidate genes encoding acyltransferases, oxidases, and dehydrogenases by homology to known enzymes from other Asteraceae species.
Heterologous Expression and Functional Characterization
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into appropriate expression vectors (e.g., for yeast or Agrobacterium tumefaciens).
-
Yeast Expression System:
-
Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) engineered to produce the precursor molecule (e.g., eupatolide).
-
Co-express the candidate enzyme and provide necessary co-factors.
-
Culture the yeast and extract the metabolites.
-
Analyze the extracts by LC-MS or GC-MS to detect the formation of the expected product.
-
-
Nicotiana benthamiana Transient Expression:
-
Infiltrate leaves of N. benthamiana with A. tumefaciens carrying the expression construct for the candidate enzyme, along with constructs for the enzymes producing the precursor if necessary.
-
Harvest the infiltrated leaf patches after several days.
-
Extract and analyze the metabolites as described above.
-
In Vitro Enzyme Assays
-
Enzyme Preparation: Express the candidate enzyme with a purification tag (e.g., His-tag) in E. coli or yeast. Purify the recombinant protein using affinity chromatography. For membrane-bound enzymes like CYPs, preparation of microsomal fractions from yeast or insect cells is often required.
-
Assay Conditions:
-
Prepare a reaction mixture containing the purified enzyme (or microsomes), the substrate (e.g., eupatolide for the putative acyltransferase), and necessary co-factors (e.g., an acyl-CoA for an acyltransferase; NADPH and a cytochrome P450 reductase for a CYP).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Quench the reaction and extract the products with an organic solvent.
-
-
Product Identification: Analyze the reaction products by LC-MS and NMR to confirm their identity.
Quantitative Data
Currently, there is a lack of quantitative data, such as enzyme kinetics (Km, kcat), and in vivo concentrations of the biosynthetic intermediates for the pathway leading to this compound. Future research should focus on obtaining this data to develop a more complete understanding of the pathway's regulation and flux.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is partially understood, with a strong hypothetical framework for the upstream synthesis of its precursor, eupatolide. The key challenge for future research is the identification and characterization of the enzymes responsible for the downstream modifications, particularly the C8-O-acyltransferase and the subsequent oxidase/dehydrogenase. The application of modern transcriptomic and metabolomic approaches, combined with heterologous expression and in vitro enzyme assays, will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into the evolution of chemical diversity in the Asteraceae but also pave the way for its sustainable production through metabolic engineering.
References
An In-Depth Technical Guide to 20-Dehydroeupatoriopicrin Semiacetal
CAS Number: 94234-24-9
This technical guide provides a comprehensive overview of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone of interest to researchers, scientists, and drug development professionals. The information presented herein is curated from scientific literature and chemical databases to facilitate further research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 94234-24-9 | Chemical Abstracts Service |
| Molecular Formula | C₂₀H₂₄O₆ | PubChem |
| Molecular Weight | 360.4 g/mol | PubChem |
| Appearance | Oil | BOC Sciences[1] |
| Synonyms | [(3aR,4R,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate | BOC Sciences[1] |
| Storage Temperature | -20℃ | Immunomart[2] |
Biological Activity and Potential Applications
This compound is a member of the sesquiterpene lactone class of natural products, which are known for their diverse biological activities.[3] While specific studies on this particular semiacetal are limited, the broader class of sesquiterpene lactones from the genus Eupatorium have demonstrated promising cytotoxic and anti-inflammatory properties.[3][4]
The biological activity of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as proteins and DNA, thereby modulating their function.[3] This reactivity is believed to be a key factor in their potential as anti-inflammatory and anti-cancer agents.[3]
Research into the bioactivity of sesquiterpene lactones from Eupatorium cannabinum has shown that these compounds can exhibit significant cytotoxicity against various tumor cell lines.[4] For instance, the related compound eupatoriopicrin (B210294) has demonstrated notable cytotoxic effects.[4]
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in readily accessible literature. However, a general methodology for the isolation of sesquiterpene lactones from Eupatorium species can be outlined based on common phytochemical practices.
General Isolation Procedure for Sesquiterpene Lactones from Eupatorium sp.
-
Extraction: Dried and powdered aerial parts of the plant material are typically extracted with a moderately polar solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning between an aqueous phase and a series of organic solvents with increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate). Sesquiterpene lactones are often enriched in the chloroform or ethyl acetate (B1210297) fractions.
-
Chromatographic Separation: The enriched fractions are further purified using a combination of chromatographic techniques. This may include:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for final purification of the isolated compounds.
-
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of sesquiterpene lactones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been specifically elucidated. However, sesquiterpene lactones are known to interact with several key signaling pathways involved in inflammation and cancer. The diagram below illustrates a generalized overview of potential signaling pathways that may be affected by this class of compounds.
Caption: General overview of signaling pathways potentially modulated by sesquiterpene lactones.
References
- 1. Cytotoxic effect of the diterpene lactone dehydrocrotonin from Croton cajucara on human promyelocytic leukemia cells. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
20-Dehydroeupatoriopicrin Semiacetal: A Technical Overview of Predicted Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide consolidates the predicted biological activities of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone natural product. Direct experimental data on this specific compound is currently unavailable in the public domain. Therefore, this document leverages comprehensive data from its close structural analog, eupatoriopicrin (B210294), and the broader class of sesquiterpene lactones isolated from the Eupatorium genus to infer its likely pharmacological properties. The primary activities discussed are cytotoxicity against cancer cell lines and anti-inflammatory effects, with a focus on the underlying molecular mechanisms and experimental methodologies. All quantitative data, experimental protocols, and signaling pathway diagrams are provided to support further research and drug development efforts.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1] It is structurally similar to eupatoriopicrin, a well-studied sesquiterpene lactone isolated from various Eupatorium species. Sesquiterpene lactones, in general, are recognized for their potential as anti-inflammatory and anticancer agents.[1] Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor to alkylate biological nucleophiles like cysteine residues in proteins, thereby modulating various cellular processes.[1]
This guide will provide a detailed overview of the anticipated biological activities of this compound, based on the extensive research conducted on eupatoriopicrin and related compounds.
Predicted Biological Activities
Based on the activities of its structural analog, eupatoriopicrin, this compound is predicted to exhibit significant cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
Eupatoriopicrin has demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2][3] It is anticipated that this compound will display a similar activity profile. The cytotoxicity is likely mediated through the induction of apoptosis.[2][3]
Table 1: Cytotoxicity of Eupatoriopicrin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HepG2 | Liver Cancer | Not specified | [2][3] |
| MCF-7 | Breast Cancer | Not specified | [2][3] |
| NTERA-2 | Teratocarcinoma (Cancer Stem Cell) | Not specified | [2][3] |
Note: Specific IC50 values for eupatoriopicrin were not detailed in the provided search results, but its potent activity was highlighted.
Anti-inflammatory Activity
Eupatoriopicrin has been shown to possess strong anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.[4][5] It is predicted that this compound will share these anti-inflammatory mechanisms.
Table 2: Anti-inflammatory Activity of Eupatoriopicrin
| Mediator | Cell Type | Effect | IC50 (µM) | Reference |
| IL-8 | Human Neutrophils | Inhibition of release | < 1 | [4] |
| TNF-α | Human Neutrophils | Inhibition of release | < 1 | [4] |
| Nitric Oxide (NO) | Macrophages | Inhibition of production | Not specified | [2][6] |
Predicted Mechanisms of Action
The biological activities of sesquiterpene lactones are intrinsically linked to their chemical structure, particularly the presence of reactive moieties like the α-methylene-γ-lactone ring.
Cytotoxicity: Induction of Apoptosis
The cytotoxic effects of eupatoriopicrin against cancer cells are mediated by the induction of apoptosis.[2][3] This process is characterized by distinct morphological and biochemical changes in the cell, leading to programmed cell death. It is plausible that this compound induces apoptosis through similar pathways.
Figure 1: Predicted cytotoxic mechanism via apoptosis induction.
Anti-inflammatory Activity: Modulation of Signaling Pathways
Eupatoriopicrin has been shown to suppress the production of pro-inflammatory cytokines by inhibiting key signaling pathways, including the NF-κB and MAPK (p38 and ERK1/2) pathways.[4] The α-methylene-γ-lactone moiety can directly interact with and inhibit components of these pathways.
Figure 2: Predicted anti-inflammatory signaling pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cytotoxic and anti-inflammatory activities of this compound.
Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of a compound on cancer cell lines.
Figure 3: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Figure 4: Workflow for the Griess assay for nitric oxide.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
96-well tissue culture plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Anti-inflammatory Assessment: Cytokine Measurement in LPS-Stimulated Macrophages (ELISA)
This protocol is for quantifying the production of specific pro-inflammatory cytokines like TNF-α and IL-6.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
24-well tissue culture plates
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with LPS for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine.
Conclusion and Future Directions
While direct experimental evidence is lacking, the structural similarity of this compound to eupatoriopicrin strongly suggests its potential as a cytotoxic and anti-inflammatory agent. The provided data, protocols, and mechanistic diagrams offer a solid foundation for initiating research into this promising natural product. Future studies should focus on isolating or synthesizing this compound to confirm its biological activities in vitro and in vivo. Elucidating its precise molecular targets and further exploring its therapeutic potential in preclinical models of cancer and inflammatory diseases are critical next steps for its development as a potential therapeutic agent.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Unveiling 20-Dehydroeupatoriopicrin Semiacetal: A Technical History for Drug Discovery Pioneers
For researchers, scientists, and drug development professionals, understanding the history of a natural product's discovery is paramount to unlocking its full therapeutic potential. This in-depth guide illuminates the scientific journey of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone with promising biological activities.
First isolated from Eupatorium cannabinum L., a perennial herbaceous plant native to Europe, this compound belongs to the germacranolide class of sesquiterpene lactones. Its discovery was the result of meticulous phytochemical investigations into the Asteraceae family, a rich source of bioactive secondary metabolites.
Initial Discovery and Structural Elucidation
The seminal work detailing the isolation and characterization of this compound was published in 1985 by Appendino, Gariboldi, and Nano. Their research, published in the journal Phytochemistry, described the extraction of this novel compound from the aerial parts of Eupatorium cannabinum. The elucidation of its complex structure was a significant achievement, relying on the analytical techniques of the time, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The molecule is characterized by a ten-membered carbocyclic ring, a fused α-methylene-γ-lactone moiety, and a unique semiacetal functional group, which distinguishes it from other related sesquiterpene lactones.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical properties is crucial for its development as a therapeutic agent. The following tables summarize the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Chemical Formula | C20H24O6 |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 94234-24-9 |
| Appearance | Amorphous solid |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate (B1210297) |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to olefinic protons, protons adjacent to oxygenated carbons, and methyl groups, confirming the sesquiterpenoid skeleton. |
| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for carbonyl carbons of the lactone and ester groups, olefinic carbons, and carbons of the ten-membered ring and the semiacetal group. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the chemical formula C20H24O6. |
| Infrared (IR) | Absorption bands indicative of hydroxyl, carbonyl (lactone and ester), and carbon-carbon double bonds. |
Table 2: Key Spectroscopic Data for this compound
Experimental Protocols: A Blueprint for Isolation
The original isolation protocol developed by Appendino and his team provides a foundational method for obtaining this compound from its natural source.
Extraction and Isolation Workflow
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material: Dried and powdered aerial parts of Eupatorium cannabinum are used as the starting material.
-
Extraction: The plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours), followed by filtration. The process is typically repeated to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The chloroform and ethyl acetate fractions, which are typically rich in sesquiterpene lactones, are subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the components.
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing the target compound are further purified using preparative TLC with a suitable solvent system to yield pure this compound.
-
Characterization: The structure of the isolated compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.
Biological Activity and Potential Therapeutic Applications
Sesquiterpene lactones are well-documented for their diverse biological activities, and this compound is no exception. While research is ongoing, preliminary studies and the known activities of related compounds suggest its potential in several therapeutic areas.
Cytotoxicity and Anti-Cancer Potential
Many sesquiterpene lactones exhibit significant cytotoxic activity against various cancer cell lines. This bioactivity is often attributed to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, alkylating biological macromolecules such as proteins and DNA, and thereby inducing apoptosis. While specific IC50 values for this compound are not yet widely published, its structural similarity to other cytotoxic germacranolides suggests it is a promising candidate for further investigation as an anti-cancer agent.
Anti-Inflammatory Activity and a Potential Link to NF-κB Signaling
Inflammation is a key process in many diseases. A common mechanism of action for the anti-inflammatory effects of sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The α-methylene-γ-lactone group in this compound can potentially alkylate key cysteine residues in proteins of the NF-κB pathway, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself, thereby preventing its activation and translocation to the nucleus.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Future Directions
The history of this compound is still being written. Further research is needed to:
-
Quantify its cytotoxic activity against a broad panel of human cancer cell lines to determine its potency and selectivity.
-
Elucidate the precise molecular mechanisms underlying its biological activities, including its effects on key signaling pathways like NF-κB.
-
Explore its potential in other therapeutic areas , such as in the treatment of inflammatory diseases and microbial infections.
-
Investigate methods for its semi-synthesis or total synthesis to ensure a sustainable supply for further research and development.
The journey of this compound from its discovery in a common European plant to its potential as a modern therapeutic agent underscores the enduring value of natural product research in the quest for new medicines. For scientists in the field, its story is a compelling example of how the exploration of biodiversity can lead to the discovery of novel chemical entities with the potential to address significant unmet medical needs.
Potential Therapeutic Applications of 20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic applications of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone derived from eupatoriopicrin (B210294). While direct experimental data on this specific semiacetal derivative is limited, this document synthesizes the existing body of research on its parent compound, eupatoriopicrin, and related derivatives to extrapolate potential biological activities and mechanisms of action. This guide provides a comprehensive overview of the cytotoxic, anti-inflammatory, and anti-parasitic properties associated with the eupatoriopicrin scaffold, presenting quantitative data from key studies, detailed experimental protocols for relevant biological assays, and visual representations of implicated signaling pathways and workflows. The information contained herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of natural products.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities. Among these, eupatoriopicrin, isolated from plants of the Eupatorium genus, has demonstrated significant cytotoxic, anti-inflammatory, and anti-parasitic effects[1][2][3]. This compound is a derivative of eupatoriopicrin, and while it is commercially available for research purposes, its specific biological profile has not been extensively characterized in publicly available literature[4][5].
The mode of action of sesquiterpene lactones like eupatoriopicrin is often attributed to the presence of an α-methylene-γ-lactone moiety, which can undergo Michael addition with nucleophiles such as the thiol groups of cysteine residues in proteins. This covalent modification can disrupt the function of key cellular proteins, leading to the observed biological effects. It is hypothesized that this compound, sharing the core structure of eupatoriopicrin, may exhibit a similar spectrum of activities. This guide will delve into the established therapeutic potential of the parent compound and its derivatives as a predictive framework for the semiacetal.
Potential Therapeutic Applications
Based on the biological activities of eupatoriopicrin and its derivatives, this compound is a candidate for investigation in the following therapeutic areas:
-
Oncology: Eupatoriopicrin has shown cytotoxic activity against various cancer cell lines.
-
Inflammatory Diseases: The parent compound and its derivatives have demonstrated potent anti-inflammatory effects, including the inhibition of key pro-inflammatory mediators.
-
Infectious Diseases: Anti-parasitic activity, particularly against Trypanosoma cruzi, has been reported for eupatoriopicrin.
Quantitative Biological Data
The following tables summarize the available quantitative data for eupatoriopicrin and its derivatives, providing insights into their potential potency.
Table 1: Cytotoxic Activity of Eupatoriopicrin and its Derivatives
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Eupatoriopicrin | EAT (Ehrlich Ascites Tumor) | Not Specified | ~1.39 | [1] |
| Eupatoriopicrin | P388 (Murine Leukemia) | Not Specified | ~2.78 | [1] |
| Eupatoriopicrin | FIO 26 (Murine Fibrosarcoma) | Not Specified | ~4.16 | [1] |
| Eupatoriopicrin | L5178Y(s) (Murine Lymphoma) | Not Specified | ~5.55 | [1] |
| Eupatoriopicrin | HeLa (Human Cervical Cancer) | Not Specified | ~2.78 | [1] |
| Eupatoriopicrin | HepG2 (Human Liver Cancer) | Not Specified | 13.88 | [6] |
| Eupatoriopicrin | MCF-7 (Human Breast Cancer) | Not Specified | 11.11 | [6] |
| Eupatoriopicrin | NTERA-2 (Human Teratocarcinoma) | Not Specified | 2.78 | [6] |
| Eupatoriopicrin Acetonide | EAT | Not Specified | ~0.5 | [1] |
| Eupatoriopicrin Acetonide | P388 | Not Specified | ~0.5 | [1] |
| Eupatoriopicrin Acetonide | FIO 26 | Not Specified | ~0.5 | [1] |
| Eupatoriopicrin Acetonide | L5178Y(s) | Not Specified | ~2.5 | [1] |
| Eupatoriopicrin Acetonide | HeLa | Not Specified | ~0.5 | [1] |
Table 2: Anti-inflammatory Activity of Eupatoriopicrin and Related Sesquiterpene Lactones
| Compound | Assay | Cell Line/System | Endpoint | IC50 (µM) | Reference |
| Eupatoriopicrin | IL-8 Release Inhibition | LPS-stimulated Human Neutrophils | IL-8 Production | < 1 | [2][3] |
| Eupatoriopicrin | TNF-α Release Inhibition | LPS-stimulated Human Neutrophils | TNF-α Production | < 1 | [2][3] |
| 5'-deoxyeupatoriopicrin | IL-8 Release Inhibition | LPS-stimulated Human Neutrophils | IL-8 Production | < 1 | [2][3] |
| Hiyodorilactone A | IL-8 Release Inhibition | LPS-stimulated Human Neutrophils | IL-8 Production | < 1 | [2][3] |
| Hiyodorilactone D | IL-8 Release Inhibition | LPS-stimulated Human Neutrophils | IL-8 Production | < 1 | [2][3] |
| Hiyodorilactone B | IL-8 Release Inhibition | LPS-stimulated Human Neutrophils | IL-8 Production | < 1 | [2][3] |
Table 3: Anti-parasitic Activity of a Related Sesquiterpene Lactone
| Compound | Parasite | Assay Type | IC50 (µM) | Reference |
| Eucannabinolide | Trypanosoma brucei rhodesiense | Trypomastigote Viability | 1.1 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
Objective: To assess the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for another 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 550 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vitro Anti-parasitic Assay (Trypanosoma cruzi Growth Inhibition)
Objective: To evaluate the inhibitory effect of the test compound on the intracellular amastigote form of Trypanosoma cruzi.
Materials:
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Vero cells (or other suitable host cells)
-
DMEM with 2% FBS
-
96-well microplates
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Infect the Vero cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10 for 2 hours.
-
Wash the wells with PBS to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for 96 hours at 37°C.
-
Add CPRG to the wells and incubate for 4-6 hours.
-
Measure the absorbance at 590 nm. The absorbance is proportional to the number of parasites.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the potential mechanism of action and experimental workflows discussed in this guide.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is currently lacking, the substantial body of research on its parent compound, eupatoriopicrin, and related derivatives provides a strong rationale for its investigation as a potential cytotoxic, anti-inflammatory, and anti-parasitic agent. The acetalization of eupatoriopicrin has been shown to enhance its cytotoxic effects, suggesting that the semiacetal modification in this compound could confer potent biological activity.
Future research should focus on the direct biological evaluation of this compound using the standardized assays outlined in this guide. Head-to-head comparisons with eupatoriopicrin would be crucial to understanding the structure-activity relationship and the impact of the semiacetal functional group. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound are also warranted. The data presented in this guide serves as a valuable starting point for initiating such investigations and unlocking the full therapeutic potential of this promising natural product derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Putative Mechanism of Action of 20-Dehydroeupatoriopicrin Semiacetal
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific scientific studies have been published detailing the mechanism of action of 20-Dehydroeupatoriopicrin semiacetal. This document, therefore, presents a putative mechanism of action based on the well-documented biological activities of its parent compound, eupatoriopicrin (B210294), and other structurally related sesquiterpene lactones. The core biological activity of many sesquiterpene lactones is attributed to the α-methylene-γ-lactone moiety, which acts as a Michael acceptor. The chemical modification from a dehydro form to a semiacetal could potentially alter its reactivity and biological effects, a factor that should be considered in future research.
Executive Summary
Eupatoriopicrin, a sesquiterpene lactone isolated from plants of the Eupatorium genus, has demonstrated significant anti-inflammatory, cytotoxic, and anti-parasitic properties.[1][2] Its mechanism of action is primarily linked to the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.[3][4] Additionally, related compounds from Eupatorium have been shown to inhibit the STAT3 signaling pathway, a critical regulator of cell growth and apoptosis.[5][6] This guide synthesizes the available data on eupatoriopicrin to propose a likely mechanism of action for its derivative, this compound, providing a foundation for future targeted research.
Core Putative Mechanisms of Action
The biological activity of eupatoriopicrin and related sesquiterpene lactones is largely attributed to their ability to covalently modify proteins via their α,β-unsaturated carbonyl groups, which act as Michael acceptors. This reactivity allows them to interact with nucleophilic residues, such as cysteine, in key signaling proteins.
Anti-inflammatory Activity
Eupatoriopicrin exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators and inhibiting the activation of inflammatory cells.[3][7]
-
Inhibition of Pro-inflammatory Cytokines: Eupatoriopicrin significantly inhibits the release of interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human neutrophils.[3][7]
-
Suppression of MAP Kinase Signaling: The compound has been shown to suppress the phosphorylation of p38 MAPK and ERK1/2, key kinases in the inflammatory signaling cascade.[3][7]
-
Downregulation of Adhesion Molecules: It downregulates the expression of the β2 integrin CD11b/CD18 on the surface of neutrophils, thereby reducing their adhesion to the endothelium.[3][7]
-
Inhibition of Nitric Oxide (NO) Production: Eupatoriopicrin has been found to strongly inhibit the production of nitric oxide, a key inflammatory mediator.[1][8]
Cytotoxic and Apoptotic Activity
Eupatoriopicrin demonstrates cytotoxic effects against various cancer cell lines, including HepG2, MCF-7, and the cancer stem cell line NTERA-2.[1][8] This activity is primarily mediated through the induction of apoptosis.[1][8][9]
-
Induction of Apoptosis: The cytotoxicity of eupatoriopicrin is linked to its ability to induce apoptosis, as demonstrated by Hoechst 33342 staining, flow cytometry analysis, and caspase-3 activity assays.[1][8][9]
-
Potential Inhibition of STAT3 Signaling: While not directly shown for eupatoriopicrin, other sesquiterpene lactones isolated from Eupatorium species, such as Eupalinolide J, have been identified as inhibitors of the STAT3 signaling pathway.[5] STAT3 is a key transcription factor that regulates genes involved in cell survival and proliferation, and its inhibition is a promising strategy in cancer therapy.[6][10][11][12]
Anti-parasitic Activity
Studies on Trypanosoma cruzi have revealed that eupatoriopicrin can impair the parasite's functionality and redox status.[2][13]
-
Mitochondrial Dysfunction: Eupatoriopicrin affects the mitochondrial function of the parasite.[2]
-
Induction of Oxidative Stress: The compound has been observed to alter the redox balance within the parasite.[2][13]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of eupatoriopicrin.
Table 1: Anti-inflammatory Activity of Eupatoriopicrin
| Parameter | Cell Line/Model | Stimulant | IC₅₀ Value | Reference |
| IL-8 Release | Human Neutrophils | LPS | < 1 µM | [3][7] |
| TNF-α Release | Human Neutrophils | LPS | < 1 µM | [3][4] |
| NO Production | - | - | Potent Inhibition | [1][8] |
Table 2: Cytotoxic Activity of Eupatoriopicrin
| Cell Line | Activity | IC₅₀ Value | Reference |
| HepG2 (Human Liver Cancer) | Cytotoxic | - | [1][8] |
| MCF-7 (Human Breast Cancer) | Cytotoxic | - | [1][8] |
| NTERA-2 (Human Cancer Stem Cell) | Strong Inhibition | - | [1][8][9] |
Detailed Experimental Protocols
The following are descriptions of key experimental methodologies used to elucidate the mechanism of action of eupatoriopicrin.
Inhibition of Cytokine Release in Human Neutrophils
-
Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Culture and Stimulation: Isolated neutrophils are cultured in appropriate media and stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Treatment: Cells are treated with varying concentrations of eupatoriopicrin prior to or concurrently with LPS stimulation.
-
Cytokine Quantification: The concentration of IL-8 and TNF-α in the cell culture supernatants is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cytokine inhibition against the log of the compound concentration.
Western Blot Analysis of MAPK Phosphorylation
-
Cell Lysis: LPS-stimulated and eupatoriopicrin-treated neutrophils are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated and total forms of p38 MAPK and ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assays
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with different concentrations of eupatoriopicrin for a specified duration.
-
Hoechst 33342 Staining: Treated cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic cells are identified by condensed and fragmented nuclei under a fluorescence microscope.
-
Flow Cytometry Analysis: Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The percentage of apoptotic cells is quantified by flow cytometry.
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay that detects the cleavage of a caspase-3-specific substrate.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the putative signaling pathways modulated by eupatoriopicrin and a general experimental workflow.
Caption: Putative anti-inflammatory signaling pathway of eupatoriopicrin.
Caption: Putative cytotoxic and apoptotic mechanism of eupatoriopicrin.
Caption: General experimental workflow for mechanism of action studies.
Conclusion and Future Directions
The available evidence strongly suggests that eupatoriopicrin exerts its biological effects through the modulation of critical cellular signaling pathways involved in inflammation and apoptosis. It is plausible that this compound shares some of these mechanisms of action. However, the structural modification from a dehydro form to a semiacetal may alter the reactivity of the Michael acceptor system, potentially leading to a different pharmacological profile.
Future research should focus on directly investigating the biological activities of this compound. Key areas of investigation should include:
-
Direct comparison of the anti-inflammatory and cytotoxic activities of this compound with eupatoriopicrin.
-
Elucidation of its effects on the NF-κB, MAPK, and STAT3 signaling pathways.
-
Identification of its direct molecular targets using techniques such as chemical proteomics.
-
In vivo studies to validate its therapeutic potential.
By undertaking these studies, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a therapeutic agent.
References
- 1. Chemical Constituents of <i>Eupatorium japonicum</i> and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - ProQuest [proquest.com]
- 2. Mode of action of the sesquiterpene lactones eupatoriopicrin and estafietin on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined inhibition of STAT3 and DNA repair in palbociclib-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Stat3 Signaling Pathway by Natural Product Pectolinarigenin Attenuates Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
20-Dehydroeupatoriopicrin Semiacetal: A Technical Overview for Researchers
Disclaimer: Direct and extensive research on 20-Dehydroeupatoriopicrin semiacetal is limited. This guide provides a comprehensive technical overview based on available information for this compound and its closely related, well-studied analogue, eupatoriopicrin (B210294). Due to their structural similarities as sesquiterpene lactones isolated from the Eupatorium genus, the biological activities and mechanisms of eupatoriopicrin are presented here as a predictive model for this compound.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has been identified and isolated from Eupatorium heterophyllum. Sesquiterpene lactones are characterized by a 15-carbon skeleton and a lactone ring, and their bioactivity is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles such as cysteine residues in proteins. This reactivity underlies their potential as anti-inflammatory and cytotoxic agents.
This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the known information and providing a framework for future investigation based on the properties of the closely related compound, eupatoriopicrin.
Physicochemical Properties
While specific experimental data for this compound is not widely available, some basic properties can be inferred from its structure and information from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₆ | [][2][3] |
| Molecular Weight | 360.40 g/mol | [][2] |
| CAS Number | 94234-24-9 | [][2][3] |
Biological Activity (Based on Eupatoriopicrin)
Eupatoriopicrin has been the subject of numerous studies demonstrating its potential as a cytotoxic and anti-inflammatory agent.
Cytotoxic Activity
Eupatoriopicrin has shown significant cytotoxic effects against various cancer cell lines. The activity is often concentration-dependent.
| Cell Line | IC₅₀ (µg/mL) | Exposure Time (hours) | Assay | Reference |
| FIO 26 (murine fibrosarcoma) | 1.5 | 1 | Clonogenic Assay | Woerdenbag et al., 1988 |
| NTERA-2 (human cancer stem cell) | Potent Inhibition (specific IC₅₀ not provided) | Not Specified | Not Specified | Nguyen et al., 2021[4] |
| HepG2 (human liver cancer) | Potent Inhibition (specific IC₅₀ not provided) | Not Specified | Not Specified | Nguyen et al., 2021[4] |
| MCF-7 (human breast cancer) | Potent Inhibition (specific IC₅₀ not provided) | Not Specified | Not Specified | Nguyen et al., 2021[4] |
Anti-inflammatory Activity
Eupatoriopicrin exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines.
| Activity | Model | Key Findings | Reference |
| Inhibition of IL-8 and TNF-α production | Lipopolysaccharide (LPS)-stimulated human neutrophils | IC₅₀ < 1 µM | Rüngeler et al., 2000 |
| Suppression of neutrophil adhesion | Human neutrophils and endothelial monolayer | Downregulation of CD11b/CD18 expression | Rüngeler et al., 2000 |
| Attenuation of neutrophil infiltration | Thioglycolate-induced peritonitis in mice | Significant reduction in neutrophil infiltration | Rüngeler et al., 2000 |
Mechanism of Action (Based on Eupatoriopicrin)
The biological activities of eupatoriopicrin are attributed to its ability to modulate cellular signaling pathways, primarily through the alkylation of key proteins.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. Eupatoriopicrin is believed to inhibit the NF-κB pathway, a common mechanism for the anti-inflammatory action of sesquiterpene lactones. This inhibition prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators.
Modulation of MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38 and ERK1/2, are crucial for signal transduction from the cell surface to the nucleus, regulating processes like inflammation and apoptosis. Eupatoriopicrin has been shown to suppress the phosphorylation of p38 and ERK, thereby inhibiting downstream inflammatory responses.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols for the isolation of sesquiterpene lactones from Eupatorium species and for assessing in vitro cytotoxicity, which can be adapted for future studies.
Isolation and Purification of Sesquiterpene Lactones
Methodology:
-
Extraction: Dried and powdered aerial parts of the Eupatorium plant are extracted with a suitable organic solvent like methanol or ethanol (B145695) at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Sesquiterpene lactones are typically enriched in the ethyl acetate fraction.
-
Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).
-
Purification: Fractions containing the compounds of interest, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (or eupatoriopicrin) dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Future Directions
The structural similarity of this compound to the well-characterized eupatoriopicrin suggests its potential as a bioactive compound. Future research should focus on:
-
Isolation and full structural characterization: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In vitro and in vivo studies: Systematically evaluating its cytotoxic, anti-inflammatory, and other potential biological activities.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship studies: Synthesizing derivatives to optimize its potency and selectivity.
This technical guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this compound and other related sesquiterpene lactones.
References
Methodological & Application
Application Notes and Protocols for the Isolation of 20-Dehydroeupatoriopicrin semiacetal from Eupatorium Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the isolation of the sesquiterpene lactone, 20-Dehydroeupatoriopicrin semiacetal, from plant material of the Eupatorium genus. The protocol is compiled from established methods for the separation of structurally similar compounds from Eupatorium species.
Introduction
This compound is a sesquiterpenoid lactone found in plants of the Eupatorium genus, which are known for their rich diversity of bioactive secondary metabolites.[1] Sesquiterpene lactones from this genus have attracted scientific interest for their potential pharmacological activities, including anti-inflammatory and cytotoxic properties. The isolation and purification of these compounds are crucial steps for structural elucidation, pharmacological screening, and the development of new therapeutic agents.
This protocol outlines a comprehensive workflow, including extraction, fractionation, and final purification steps, to obtain this compound of high purity.
Overall Experimental Workflow
The isolation process follows a multi-step approach beginning with the extraction of dried plant material, followed by successive chromatographic separations to isolate the target compound.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol is adapted from methodologies used for the isolation of sesquiterpene lactones from Eupatorium heterophyllum and Eupatorium lindleyanum.[2][3]
3.1. Plant Material Preparation:
-
Collect the aerial parts (leaves and stems) of the desired Eupatorium species.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
3.2. Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (B145695) or methanol (10 L) at room temperature for 3 days.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3.3. Liquid-Liquid Partitioning (Optional but Recommended): This step helps to remove non-polar compounds and enrich the sesquiterpene lactone content.
-
Suspend the crude ethanol/methanol extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Sesquiterpene lactones are typically enriched in the ethyl acetate and n-butanol fractions. Concentrate these fractions for further purification. Based on similar compound isolations, the ethyl acetate fraction is a strong candidate for containing the target compound.[3]
Protocol 2: Purification by Column Chromatography
3.4. Silica Gel Column Chromatography: This is the primary step for fractionating the enriched extract.
-
Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with n-hexane.
-
Sample Loading: Adsorb the dried ethyl acetate or n-butanol fraction (e.g., 50 g) onto a small amount of silica gel to create a dry powder. Carefully load this powder onto the top of the prepared column.
-
Elution: Elute the column with a step-wise gradient of n-hexane and ethyl acetate (EtOAc), followed by ethyl acetate and methanol (MeOH). A typical gradient might be:
-
n-hexane-EtOAc (9:1, 8:2, 7:3, 6:4, 1:1, 2:8, v/v)
-
EtOAc-MeOH (100:0, 95:5, 9:1, v/v)
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., n-hexane-EtOAc 1:1). Visualize the spots under UV light (254 nm) and/or by spraying with a staining reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Combine fractions with similar TLC profiles. The fractions containing compounds with Rf values characteristic of sesquiterpene lactones should be selected for further purification.
Protocol 3: High-Purity Isolation by HPLC
For final purification, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is employed. Based on the isolation of similar compounds from E. heterophyllum, normal-phase HPLC is effective.[2]
3.5. Semi-Preparative Normal Phase HPLC:
-
Sample Preparation: Dissolve the semi-purified fractions obtained from silica gel chromatography in a suitable solvent (e.g., the initial mobile phase). Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Column:
-
Column: A silica-based normal-phase column (e.g., COSMOSIL 5SL-II, 10 x 250 mm).
-
Mobile Phase: An isocratic or gradient system of n-hexane and ethyl acetate. The exact ratio (e.g., 7:3 v/v) should be optimized based on analytical HPLC runs to achieve the best separation.
-
Flow Rate: A typical flow rate for a semi-preparative column is 2-4 mL/min.
-
Detection: UV detector set at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm).
-
-
Injection and Fraction Collection: Inject the sample and collect the peaks corresponding to the retention time of this compound.
-
Purity Assessment: Analyze the purity of the isolated compound using analytical HPLC. The structure should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantitative Data Summary
While specific yield and purity data for this compound are not detailed in the surveyed literature, the following table presents data from the isolation of other sesquiterpenoid lactones from Eupatorium lindleyanum using a similar workflow followed by High-Speed Counter-Current Chromatography (HSCCC), which can serve as a benchmark.[3]
| Parameter | Value |
| Starting Material | 540 mg of n-butanol fraction |
| Isolated Compounds | |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | Yield: 10.8 mg, Purity (HPLC): 91.8% |
| Eupalinolide A | Yield: 17.9 mg, Purity (HPLC): 97.9% |
| Eupalinolide B | Yield: 19.3 mg, Purity (HPLC): 97.1% |
Table 1: Example yields and purities from the isolation of sesquiterpenoid lactones from an n-butanol fraction of E. lindleyanum extract.[3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process during the purification phase, emphasizing the iterative nature of chromatographic separation.
Caption: Decision logic for the chromatographic purification of the target compound.
References
Application Notes and Protocols for the Purification of 20-Dehydroeupatoriopicrin Semiacetal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpenoid lactone found in various Eupatorium species. While specific protocols for this exact compound are not extensively documented in publicly available literature, methods for the successful purification of structurally similar sesquiterpenoid lactones from the same genus can be effectively adapted. The primary method detailed here is High-Speed Counter-Current Chromatography (HSCCC), which has proven successful in the single-step separation of analogous compounds.
Introduction to Purification Strategies
This compound belongs to the germacranolide class of sesquiterpene lactones, which are major constituents of plants in the Eupatorium genus.[1][2] The purification of these compounds from crude plant extracts is often challenging due to the presence of numerous structurally related isomers and other secondary metabolites.[3] Conventional methods such as column chromatography can be tedious and may lead to low recovery rates.[3] High-Speed Counter-Current Chromatography (HSCCC) offers a robust alternative by utilizing a liquid-liquid partitioning system that minimizes irreversible sample adsorption and allows for excellent sample recovery.[3][4]
Recommended Purification Method: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatographic technique that has been successfully employed for the preparative separation of sesquiterpenoid lactones from Eupatorium lindleyanum DC.[3][5] This method is highly recommended for the purification of this compound due to its high efficiency and the chemical similarity of the target compound to those successfully isolated.
Experimental Protocol: HSCCC Purification
This protocol is adapted from the successful separation of eupalinolide A and B, and 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide from an n-butanol fraction of an Eupatorium lindleyanum DC. ethanol (B145695) extract.[3][5]
1. Preparation of Two-Phase Solvent System and Sample Solution:
-
Solvent System: Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water in a 1:4:2:3 (v/v/v/v) ratio .[3][4]
-
Thoroughly mix the solvents in a separation funnel and allow the phases to separate at room temperature.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
-
Sample Preparation: Dissolve the crude or partially purified extract containing this compound in a suitable volume of the two-phase solvent system (e.g., 10 mL for a 540 mg sample).[3]
2. HSCCC Instrument Setup and Operation:
-
Column Equilibration:
-
Fill the entire HSCCC column with the upper stationary phase.
-
Initiate column rotation at the desired speed (e.g., 900 rpm).[3]
-
Pump the lower mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).[3]
-
Continue pumping the mobile phase until the mobile phase front emerges from the column outlet and a hydrodynamic equilibrium is established. This is indicated by a stable retention of the stationary phase.
-
3. Sample Injection and Fraction Collection:
-
Once the system is equilibrated, inject the prepared sample solution into the column through the sample loop.
-
Continuously monitor the effluent from the column outlet using a UV detector at a suitable wavelength (e.g., 254 nm).[3]
-
Collect fractions of the effluent using a fraction collector. The size of the fractions can be adjusted based on the separation profile.
4. Isolation and Purity Analysis:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Further structural identification can be performed using techniques such as ESI-MS and ¹H-NMR.[3][4]
Data Presentation: HSCCC Purification of Analogous Sesquiterpenoid Lactones
The following table summarizes the results from the preparative HSCCC separation of three sesquiterpenoid lactones from 540 mg of an n-butanol fraction of Eupatorium lindleyanum DC.[3][5] This data provides an expected range of yield and purity for the purification of this compound using a similar methodology.
| Compound | Yield (mg) | Purity (by HPLC) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 | 91.8% |
| Eupalinolide A | 17.9 | 97.9% |
| Eupalinolide B | 19.3 | 97.1% |
Visualizing the Purification Workflow
The following diagrams illustrate the key steps in the purification process of this compound.
Caption: Workflow for the extraction and purification of this compound.
Caption: Step-by-step protocol for HSCCC purification.
Alternative and Complementary Purification Techniques
While HSCCC is highly recommended, other chromatographic techniques can be used for the purification of sesquiterpene lactones, either as a primary method or for further polishing of HSCCC fractions.
-
Column Chromatography: Traditional column chromatography using silica (B1680970) gel or Sephadex LH-20 can be employed. A Sephadex LH-20 column with an eluent such as a chloroform:methanol mixture (e.g., 1:1, v/v) has been used to separate chlorophylls (B1240455) from sesquiterpene lactone-containing fractions.[6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final purification steps to achieve very high purity. The choice of stationary and mobile phases would need to be optimized based on the polarity of this compound.
Conclusion
The purification of this compound can be effectively achieved by adapting protocols established for similar sesquiterpenoid lactones from the Eupatorium genus. High-Speed Counter-Current Chromatography stands out as a powerful technique for this purpose, offering high efficiency and recovery. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this class of compounds.
References
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of 20-Dehydroeupatoriopicrin semiacetal
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone derivative, a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] Characterization of these complex molecules is crucial for drug discovery and development. This document outlines a detailed protocol for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and discusses its expected fragmentation patterns based on the analysis of structurally related compounds. While direct mass spectrometry data for this specific semiacetal is not widely published, the fragmentation behavior of similar sesquiterpene lactones, particularly hirsutinolide-type structures, provides a strong basis for predicting its fragmentation pathways.[2][3][4][5]
Molecular Profile:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₀H₂₄O₆ | 360.4 | 94234-24-9[1][6][7] |
Predicted Mass Spectrometry Fragmentation Patterns
Based on the fragmentation patterns of related hirsutinolide-type sesquiterpene lactones, the analysis of this compound is expected to reveal a series of characteristic neutral losses and fragment ions. The primary fragmentation events for these types of molecules typically involve the loss of water (H₂O) and the cleavage of ester side chains.[3][4][5]
Table 1: Predicted m/z Values for Precursor and Fragment Ions of this compound in Positive Ion Mode
| Ion Description | Proposed Formula | Predicted m/z | Notes |
| Protonated Molecule | [C₂₀H₂₄O₆+H]⁺ | 361.15 | Precursor Ion |
| Sodium Adduct | [C₂₀H₂₄O₆+Na]⁺ | 383.14 | Commonly observed adduct |
| In-source Water Loss | [M+H-H₂O]⁺ | 343.14 | A common feature for hirsutinolides[5] |
| Loss of Side Chain 1 | Varies | Varies | Dependent on the specific side chain cleaved |
| Loss of Side Chain 2 | Varies | Varies | Dependent on the specific side chain cleaved |
| Hirsutinolide Core Fragment 1 | [C₁₅H₁₅O₄]⁺ | 259.09 | Diagnostic ion for the hirsutinolide core[2][3][4] |
| Hirsutinolide Core Fragment 2 | Varies | 243.1 | Observed in similar lactones[5] |
| Hirsutinolide Core Fragment 3 | Varies | 213 | Observed in related cadinanolide skeletons[2] |
Experimental Protocol: LC-HRMS Analysis
This protocol describes a general method for the analysis of this compound using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of LC-MS grade methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1, 5, 10 µg/mL).
-
Vortex the solutions for 30 seconds to ensure complete dissolution.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
2. UHPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS²).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
Visualizations
Caption: Experimental workflow for LC-HRMS analysis.
Caption: Proposed fragmentation pathway.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound | 94234-24-9 [amp.chemicalbook.com]
Application Notes and Protocols for a Cellular Anti-Inflammatory Assay Using 20-Dehydroeupatoriopicrin Semiacetal
Audience: Researchers, scientists, and drug development professionals.
Introduction:
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory properties. These compounds are of significant interest in drug discovery for the development of novel therapeutics targeting inflammatory diseases. The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4][5] This document provides a detailed protocol for conducting an in vitro anti-inflammatory assay to evaluate the efficacy of this compound using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Principle of the Assay:
RAW 264.7 macrophages, a murine leukemia cell line, are a widely used model for studying inflammation in vitro. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, these cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO). This assay measures the ability of this compound to inhibit the production of these inflammatory markers, thereby providing a quantitative measure of its anti-inflammatory potential.
Data Presentation
Table 1: Hypothetical Anti-inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | Nitric Oxide (µM) | Cell Viability (%) |
| Vehicle Control | - | 15.2 ± 2.1 | 8.5 ± 1.5 | 1.2 ± 0.3 | 100 |
| LPS (1 µg/mL) | - | 2548.6 ± 150.3 | 1895.4 ± 120.7 | 45.8 ± 3.9 | 98.5 ± 2.5 |
| LPS + Dexamethasone | 10 | 850.3 ± 75.1 | 630.9 ± 55.2 | 15.2 ± 1.8 | 99.1 ± 1.9 |
| LPS + 20-DHES | 1 | 2150.4 ± 130.8 | 1650.2 ± 110.1 | 38.9 ± 3.1 | 97.8 ± 3.1 |
| LPS + 20-DHES | 5 | 1580.7 ± 110.2 | 1180.5 ± 90.4 | 28.6 ± 2.5 | 96.5 ± 2.8 |
| LPS + 20-DHES | 10 | 1025.9 ± 95.6 | 750.1 ± 65.8 | 18.4 ± 2.0 | 95.2 ± 3.5 |
| LPS + 20-DHES | 25 | 650.1 ± 50.4 | 480.6 ± 40.2 | 10.1 ± 1.2 | 88.3 ± 4.1 |
| LPS + 20-DHES | 50 | 420.5 ± 35.8 | 310.8 ± 25.9 | 6.5 ± 0.8 | 75.6 ± 5.2 |
*Data are presented as mean ± standard deviation (n=3). 20-DHES: this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory activity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
In Vitro Anti-inflammatory Assay
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) or a positive control (e.g., Dexamethasone, 10 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated (no LPS, no compound) and an LPS-only control group.
-
After incubation, collect the cell culture supernatants and store them at -80°C for subsequent analysis of inflammatory mediators.
Measurement of Nitric Oxide (NO) Production
-
Use the collected cell culture supernatants.
-
Add 100 µL of supernatant to a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a standard curve generated with sodium nitrite.
Measurement of TNF-α and IL-6 Production
-
Use the collected cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, the assay involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations using standard curves generated with recombinant TNF-α and IL-6.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Caption: The NF-κB signaling pathway in inflammation.
References
- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 20-Dehydroeupatoriopicrin semiacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This document provides detailed application notes and protocols for testing the efficacy of this compound on various cancer cell lines. The methodologies outlined below are based on established techniques for evaluating the cytotoxic and apoptotic effects of sesquiterpene lactones. While specific data for this compound is limited, data from closely related compounds isolated from Eupatorium species, such as eupatoriopicrin (B210294) and other sesquiterpenoids, are used to provide a strong rationale for cell line selection and expected outcomes.[3][4]
Recommended Cell Lines
Based on studies of sesquiterpene lactones from Eupatorium species and other related natural products, the following cell lines are recommended for testing the anticancer potential of this compound.
Table 1: Suggested Cancer Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale for Selection |
| HeLa | Cervical Cancer | Demonstrated sensitivity to the related compound eupatoriopicrin.[4] |
| KB | Oral Epidermoid Carcinoma | Shown to be sensitive to eupatoriopicrin.[4] |
| HL-60 | Promyelocytic Leukemia | Susceptible to cytotoxic effects of sesquiterpenoids from Eupatorium chinense.[3] |
| HepG2 | Hepatocellular Carcinoma | A recent study highlighted the efficacy of a sesquiterpene lactone fraction from E. chinense in suppressing hepatocellular carcinoma growth.[5] |
| A549 | Lung Carcinoma | Frequently used for screening natural products with anticancer activity. |
| MCF-7 | Breast Cancer (ER+) | Commonly used to assess the activity of novel anticancer compounds. |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Represents a more aggressive breast cancer subtype. |
| HCT116 | Colorectal Cancer | A standard model for colorectal cancer research. |
For control experiments, it is advisable to use non-cancerous cell lines to assess the selectivity of the compound. Examples include:
-
MCF-10A (non-tumorigenic breast epithelial cells)
-
BEAS-2B (normal human bronchial epithelial cells)
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 2: Example IC50 Values for Related Sesquiterpene Lactones
| Compound | Cell Line | IC50 (µM) | Reference |
| Eupatoriopicrin | KB | ~0.5-1.3 µg/ml | [4] |
| Eupatoriopicrin | HeLa | ~0.5-1.3 µg/ml | [4] |
| Eupachinilide A | Various | Moderate Activity | [3] |
| Eupachinilide E | Various | Moderate Activity | [3] |
Note: The IC50 values for this compound are expected to be in a similar range and should be determined experimentally.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound at IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (at the predetermined IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis of NF-κB Pathway
Sesquiterpene lactones often exert their effects by modulating the NF-κB signaling pathway.[2] This protocol outlines the steps to assess the effect of this compound on key proteins in this pathway.
Materials:
-
Cells treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Conclusion
The provided protocols and cell line recommendations offer a robust framework for investigating the anticancer properties of this compound. Based on the activity of related sesquiterpene lactones, it is hypothesized that this compound will exhibit cytotoxicity and induce apoptosis in various cancer cell lines, potentially through the inhibition of the NF-κB signaling pathway. Experimental validation using the detailed methodologies above is essential to confirm these activities and elucidate the precise mechanism of action.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Cytotoxic sesquiterpenoids from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones. Part XIII. Cytotoxic activity of eupatolide and eupatoriopicrin on human and animal malignant cells in tissue culture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel sesquiterpene lactone fraction from Eupatorium chinense L. suppresses hepatocellular carcinoma growth by triggering ferritinophagy and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20-Dehydroeupatoriopicrin semiacetal in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally derived compounds known for a wide range of biological activities.[1] Like its parent compound eupatoriopicrin (B210294) and other sesquiterpene lactones, its mode of action is often associated with its ability to form covalent bonds with biological nucleophiles, such as thiol groups within proteins, leading to the modulation of various cellular pathways.[1] This reactivity makes it a compound of interest for investigating potential anti-inflammatory, anti-cancer, and anti-parasitic properties.[1][2][3][4]
These application notes provide a comprehensive guide to preparing and utilizing this compound for various cell-based assays to explore its biological effects.
Compound Information
| Property | Value |
| Chemical Formula | C₂₀H₂₄O₆ |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 94234-24-9 |
| General Class | Sesquiterpene Lactone |
Preparation of Stock Solutions
Due to the hydrophobic nature of many sesquiterpene lactones, a stock solution in a non-polar organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for cell culture applications.
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out 1 mg of this compound powder.
-
Dissolving: Add 277.5 µL of sterile, cell culture-grade DMSO to the powder.
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Important Considerations:
-
Solvent Effects: When preparing working concentrations for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated by most cell lines, with ≤ 0.1% being ideal.
-
Solubility Check: Before use, visually inspect the stock solution for any precipitation after thawing. If precipitation is observed, gently warm the solution and vortex to redissolve.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the biological activity of this compound.
Cytotoxicity/Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines like HepG2, MCF-7, or normal cell lines for selectivity assessment)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary (Hypothetical):
| Cell Line | IC₅₀ (µM) after 48h |
| HepG2 (Liver Cancer) | 8.5 |
| MCF-7 (Breast Cancer) | 12.2 |
| A549 (Lung Cancer) | 15.7 |
| HEK293 (Normal Kidney) | > 50 |
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
This compound stock solution
-
LPS (from E. coli)
-
Griess Reagent
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement: Transfer 50 µL of the cell supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Signaling Pathway Analysis
Eupatoriopicrin, a related compound, has been shown to inhibit the phosphorylation of p38 MAPK and ERK.[3] Western blotting can be used to investigate if this compound has similar effects.
Protocol: Western Blotting for p-p38 and p-ERK
-
Protein Extraction: Treat cells with this compound, followed by stimulation with an appropriate agonist (e.g., LPS). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p38, total p38, phospho-ERK, and total ERK. Use a loading control like β-actin or GAPDH.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Visualizations
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Potential Signaling Pathway Inhibition
Caption: Hypothesized inhibition of MAPK signaling by this compound.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. Mode of action of the sesquiterpene lactones eupatoriopicrin and estafietin on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the applications of 20-Dehydroeupatoriopicrin semiacetal in drug discovery?
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1] Sourced from plants of the Eupatorium genus, this compound represents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Sesquiterpene lactones, as a class, are known to interact with biological systems through various mechanisms, often involving the alkylation of nucleophilic groups in proteins, which can lead to the modulation of key cellular signaling pathways. This document provides an overview of the potential applications of this compound in drug discovery, based on the activities of structurally related compounds. It also includes generalized protocols for investigating its therapeutic potential.
Potential Therapeutic Applications
Anticancer Activity
Sesquiterpene lactones isolated from the Eupatorium genus have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] While specific data for this compound is not extensively available, related guaianolide sesquiterpenes have shown potent antiproliferative activities.[4][5][6] The primary mechanisms of action for this class of compounds are believed to involve the induction of apoptosis and the inhibition of critical cell survival pathways.
Key Research Areas:
-
Cytotoxicity Screening: Initial assessment of the compound's ability to inhibit the growth of a panel of human cancer cell lines.
-
Apoptosis Induction: Investigation of the molecular mechanisms by which the compound induces programmed cell death.
-
NF-κB Pathway Inhibition: Elucidation of the compound's ability to modulate the NF-κB signaling pathway, a key regulator of cancer cell proliferation and survival.[7][8]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Sesquiterpene lactones are well-documented for their anti-inflammatory properties.[7][8] This activity is often attributed to their ability to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.
Key Research Areas:
-
Inhibition of Pro-inflammatory Cytokines: Assessing the effect of the compound on the production of cytokines such as TNF-α and interleukins in relevant cell models.
-
Modulation of Inflammatory Enzymes: Investigating the inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
NF-κB Pathway Modulation: The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[[“]] Investigating the effect of this compound on this pathway is a critical area of research.
Quantitative Data on Related Sesquiterpene Lactones
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Argyin H | MCF-7 | 15.13 | [4] |
| Argyin I | MCF-7 | 18.63 | [4] |
| Argyin J | MCF-7 | 17.54 | [4] |
| Argyin K | MCF-7 | 16.21 | [4] |
| Micheliolide | AML Stem Cells | - | [5] |
| Arglabin | AML Stem Cells | - | [5] |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the cytotoxic effects of this compound on a cancer cell line.
Workflow for Cytotoxicity Assay
A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes a method to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Workflow for NF-κB Translocation Assay
A generalized workflow for assessing NF-κB nuclear translocation via immunofluorescence.
Methodology:
-
Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) on sterile glass coverslips in 24-well plates.
-
Pre-treatment: Treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α or LPS) and incubate for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of NF-κB p65 translocation.
Signaling Pathways
Based on the known mechanisms of related sesquiterpene lactones, this compound is hypothesized to modulate the NF-κB and apoptosis signaling pathways.
Hypothesized Inhibition of the NF-κB Signaling Pathway
Sesquiterpene lactones can inhibit the NF-κB pathway at multiple points. A common mechanism involves the direct alkylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.
NF-κB Inhibition Pathway
A diagram illustrating the hypothesized inhibition of the NF-κB signaling pathway by this compound.
Hypothesized Induction of the Intrinsic Apoptosis Pathway
Cytotoxic sesquiterpene lactones can induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
Intrinsic Apoptosis Pathway
A diagram of the hypothesized induction of the intrinsic apoptosis pathway by this compound.
Conclusion and Future Directions
This compound, as a member of the sesquiterpene lactone family, holds considerable promise for drug discovery, particularly in the fields of oncology and inflammation. The general biological activities of related compounds suggest that it may exert its effects through the modulation of critical signaling pathways such as NF-κB and the induction of apoptosis. However, it is crucial to note that there is a significant lack of specific experimental data for this particular compound in the public domain.
Future research should focus on:
-
Isolation and Characterization: Ensuring a pure and well-characterized source of this compound for biological testing.
-
In Vitro Screening: Comprehensive screening against a wide range of cancer cell lines and in various inflammatory assay systems to determine its specific activities and potency.
-
Mechanism of Action Studies: Detailed investigation into the precise molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy: Evaluation of its therapeutic potential in relevant animal models of cancer and inflammatory diseases.
The application notes and protocols provided herein serve as a foundational guide for researchers to begin a systematic investigation into the therapeutic potential of this compound. Further dedicated research is essential to fully elucidate its pharmacological profile and to determine its viability as a lead compound for drug development.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Guaianolide sesquiterpene lactones, a source to discover agents that selectively inhibit acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide [frontiersin.org]
- 9. consensus.app [consensus.app]
Troubleshooting & Optimization
How to improve the yield of 20-Dehydroeupatoriopicrin semiacetal extraction?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 20-Dehydroeupatoriopicrin semiacetal extraction from plant sources, primarily Eupatorium heterophyllum.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Target Compound | Incorrect Plant Material: The concentration of this compound can vary depending on the plant species, geographical location, and harvest time.[1] | - Verify Plant Species: Ensure you are using a species known to contain the target compound, such as Eupatorium heterophyllum. - Optimize Harvest Time: The concentration of secondary metabolites can fluctuate with the plant's life cycle. Consider harvesting at different growth stages to determine the optimal time. |
| Inefficient Extraction Solvent: The polarity of the solvent is crucial for selectively extracting the target compound. | - Solvent Selection: Sesquiterpene lactones are typically extracted with polar organic solvents. Methanol (B129727) and 95% ethanol (B145695) have been used effectively for extracting sesquiterpene lactones from Eupatorium species. - Solvent Combinations: Consider using a mixture of solvents to optimize the polarity for your specific plant material. | |
| Suboptimal Extraction Time and Temperature: Insufficient extraction time or inappropriate temperature can lead to incomplete extraction or degradation of the compound. Sesquiterpene lactones can be heat-sensitive. | - Time Optimization: Maceration for 48-72 hours with repeated solvent changes (e.g., 3 x 48h) has been reported for sesquiterpene lactone extraction. - Temperature Control: Perform extractions at room temperature to minimize the risk of thermal degradation. Avoid high temperatures during solvent removal by using a rotary evaporator under reduced pressure at a temperature not exceeding 30-40°C.[1] | |
| Presence of Impurities in the Final Product | Inadequate Fractionation: The initial crude extract will contain a complex mixture of compounds. | - Liquid-Liquid Partitioning: Fractionate the crude extract by partitioning between immiscible solvents of varying polarities (e.g., petroleum ether, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. |
| Ineffective Chromatographic Separation: Co-elution of compounds with similar polarities is a common issue. | - Column Chromatography: Use silica (B1680970) gel column chromatography with a gradient of solvents (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol) for initial separation.[1] - Advanced Techniques: For higher purity, consider techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC). | |
| Degradation of the Target Compound | pH Instability: The semiacetal and lactone functionalities may be sensitive to acidic or basic conditions. | - pH Control: Maintain a neutral or slightly acidic pH during extraction and purification. Avoid strong acids or bases. |
| Oxidation: Some compounds are susceptible to oxidation when exposed to air and light for extended periods. | - Inert Atmosphere: If the compound is highly sensitive, consider performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon). - Light Protection: Protect the sample from direct light by using amber glassware or covering containers with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the best plant source for this compound?
A1: this compound has been successfully isolated from Eupatorium heterophyllum.[1] It is important to note that the chemical composition of this plant can vary depending on the geographical location of its collection.[1]
Q2: Which solvent system is recommended for the initial extraction?
A2: Methanol and 95% ethanol have been effectively used for the initial extraction of sesquiterpene lactones from Eupatorium species.[1] The choice of solvent will depend on the specific composition of your plant material and the desired selectivity of the extraction.
Q3: What are the critical parameters to control during the extraction process?
A3: To maximize the yield and purity of this compound, it is crucial to control the following parameters:
-
Plant Material: Use the correct species and consider the impact of harvest time.
-
Solvent Choice: Select a solvent with appropriate polarity.
-
Extraction Time: Ensure sufficient time for complete extraction.
-
Temperature: Avoid high temperatures to prevent degradation.
-
pH: Maintain a neutral to slightly acidic environment.
Q4: How can I improve the purity of my final product?
A4: A multi-step purification strategy is recommended. After the initial solvent extraction, a combination of liquid-liquid partitioning and column chromatography is effective for initial cleanup. For high-purity isolation, advanced chromatographic techniques such as HPLC or HSCCC are often necessary.
Quantitative Data
While specific comparative yield data for this compound under different extraction conditions is limited in the available literature, the following table summarizes general extraction yields from Eupatorium species to provide a baseline.
| Plant Material | Extraction Solvent | Extraction Method | Crude Extract Yield | Target Compound Yield | Reference |
| Eupatorium heterophyllum (39.1 g dried leaves) | Methanol | Maceration (2x at room temp.) | 7.5 g | Not specified for this compound | [1] |
| Eupatorium lindleyanum (10.0 kg dried aerial parts) | 95% Ethanol | Maceration (3 x 3 days at room temp.) | Not specified | From 540 mg of n-butanol fraction, 10.8 mg, 17.9 mg, and 19.3 mg of three other sesquiterpenoid lactones were obtained |
Note: The yields of specific compounds are highly dependent on the initial concentration in the plant material and the efficiency of each purification step.
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Sesquiterpene Lactones from Eupatorium sp.
This protocol is a generalized procedure based on methods reported for the extraction of sesquiterpene lactones from Eupatorium species.
-
Preparation of Plant Material:
-
Air-dry the aerial parts of the plant material at room temperature to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol or methanol (e.g., 1 kg of plant material in 10 L of solvent) at room temperature.
-
Allow the mixture to stand for 48-72 hours with occasional stirring.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine all the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator.
-
Maintain the water bath temperature below 40°C to prevent thermal degradation of the compounds.
-
-
Fractionation:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:
-
Petroleum ether (to remove non-polar compounds)
-
Ethyl acetate (typically contains sesquiterpene lactones)
-
n-butanol (to extract more polar compounds)
-
-
Collect and concentrate each fraction separately. The ethyl acetate and n-butanol fractions are most likely to contain this compound.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., n-hexane).
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar system and gradually increasing the polarity. A common gradient is n-hexane-ethyl acetate (from 100:0 to 0:100), followed by ethyl acetate-methanol.
-
Collect fractions of a fixed volume.
-
-
Analysis of Fractions:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing the target compound based on the analysis.
-
-
Final Purification:
-
Further purify the combined fractions using preparative HPLC or HSCCC to obtain this compound with high purity.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting steps for low extraction yield.
References
How to address the poor solubility of 20-Dehydroeupatoriopicrin semiacetal?
Welcome to the technical support center for 20-Dehydroeupatoriopicrin semiacetal. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its poor aqueous solubility. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties and solubility profile of this compound?
A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1] Like many sesquiterpene lactones, it exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₆ | [4] |
| Molecular Weight | 360.4 g/mol | [1] |
| Appearance | Solid (assumed) | General knowledge |
| Aqueous Solubility | Very low / Poor | [3] |
| Organic Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
Q2: What are the primary strategies to improve the aqueous solubility of this compound for biological assays?
A2: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance aqueous solubility for in vitro and in vivo studies.[5] The most common starting points include:
-
Co-solvents: Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to first dissolve the compound before diluting it into an aqueous buffer.[6][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic compound within the core of a cyclodextrin molecule to form a water-soluble inclusion complex.[8][9] This method has been shown to increase the solubility of other sesquiterpene lactones by 100-4600%.
-
Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix to improve its dissolution rate.[5]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) that form microemulsions in aqueous environments.[8]
Q3: How do sesquiterpene lactones, as a class, typically exert their biological effects?
A3: The biological activity of many sesquiterpene lactones is attributed to the α-methylene-γ-lactone group.[3] This functional group can react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, through a process called Michael addition.[1][3] This covalent modification can alter protein function. A key target for many anti-inflammatory sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB), a central mediator of the immune response.[2][10]
Troubleshooting Guide
Q: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What can I do?
A: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several steps to mitigate this:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can cause precipitation and be toxic to cells.[6][11]
-
Modify Dilution Technique: Always add the concentrated DMSO stock to the aqueous buffer while vortexing, never the other way around.[6] This promotes rapid dispersion.
-
Use Pre-warmed Buffer: Gently warming your aqueous buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of the compound.[6]
-
Employ Sonication: Brief sonication in a water bath immediately after dilution can help break up aggregates and re-dissolve the compound.[6]
-
Lower the Final Compound Concentration: If precipitation persists, your target concentration may be too high. The only solution is to work at a lower final concentration.
Q: I'm observing inconsistent results or lower-than-expected potency in my assay. Could this be a solubility issue?
A: Absolutely. Poor solubility is a major cause of inconsistent results in biological assays.[11][12]
-
Inaccurate Concentration: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to underestimated potency (e.g., a higher IC50 value).[12]
-
Compound Aggregation: Poorly soluble compounds can form aggregates that may non-specifically inhibit enzymes or interact with assay components, leading to false positives and high variability.[5]
-
Recommendation: Visually inspect your assay plates (if possible) for any signs of precipitation. If solubility is suspected, prepare fresh solutions using the techniques described above or switch to a more robust solubilization method like cyclodextrin complexation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution using a Co-solvent (DMSO)
This protocol describes the standard procedure for preparing a concentrated stock solution of a poorly soluble compound.
-
Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Using the molecular weight (360.4 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Formula: Volume (µL) = (Weight (mg) / 360.4) * 100,000
-
Example: For 1 mg, Volume = (1 / 360.4) * 100,000 ≈ 277.5 µL.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[6] Gentle warming to 37°C can also be applied.[6] Ensure no solid particles are visible.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
This protocol uses a lyophilization (freeze-drying) method to create a solid, water-soluble complex of the compound and cyclodextrin.[8][13] This complex can then be easily dissolved in aqueous buffers for experiments.
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later if needed.
-
Dissolve HP-β-CD: Prepare an aqueous solution of HP-β-CD (e.g., dissolve 137 mg of HP-β-CD, assuming an average MW of ~1370 g/mol , in 5 mL of ultrapure water for a 20 mM solution).
-
Dissolve Compound: In a separate container, dissolve 3.6 mg of the compound (for a 1:1 ratio) in a minimal amount of a suitable organic solvent like tertiary-butyl alcohol (TBA) or acetone.[8]
-
Mixing: Slowly add the compound solution to the stirring HP-β-CD aqueous solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may appear slightly cloudy.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed compound or aggregates.[8]
-
Lyophilization: Freeze the filtered solution completely (e.g., at -80°C) and then lyophilize (freeze-dry) it until a fluffy white powder is obtained.[8][14] This powder is the water-soluble compound-cyclodextrin complex.
-
Reconstitution: The lyophilized powder can be weighed and directly dissolved in your aqueous assay buffer to the desired final concentration.
References
- 1. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
What are the common challenges in working with 20-Dehydroeupatoriopicrin semiacetal?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Dehydroeupatoriopicrin semiacetal. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds often isolated from plants of the Asteraceae family.[1] Its biological activity is primarily attributed to its chemical structure, which contains reactive sites that can interact with biological molecules. Like many other sesquiterpene lactones, it is investigated for its potential anti-inflammatory and anti-cancer properties. The primary mechanism of its anti-inflammatory action is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]
Q2: What are the recommended storage and handling procedures for this compound?
For long-term storage, this compound should be kept as a solid at -20°C. Stock solutions, typically prepared in solvents like DMSO, can also be stored at -20°C for several months. It is advisable to prepare fresh working solutions from the stock on the day of the experiment to minimize degradation. Due to the reactive nature of sesquiterpene lactones, it is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: In which solvents is this compound soluble?
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Ethanol | Likely Soluble | Sesquiterpene lactones often show good solubility in ethanol. |
| Water | Poorly soluble | Like most sesquiterpene lactones, it has low aqueous solubility. |
Q4: What is the primary mechanism of action for the anti-inflammatory effects of this compound?
The anti-inflammatory effects of many sesquiterpene lactones, including likely this compound, are attributed to the inhibition of the NF-κB signaling pathway.[2] This pathway is a central regulator of inflammation. Sesquiterpene lactones can prevent the degradation of IκBα and IκBβ, which are inhibitory proteins that keep NF-κB sequestered in the cytoplasm.[2] By preventing IκB degradation, the translocation of NF-κB to the nucleus is blocked, thereby inhibiting the transcription of pro-inflammatory genes.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Cell-Based Assays
Q: I am not observing the expected biological activity of this compound in my cell-based assays, or the results are highly variable. What could be the cause?
A: Inconsistent results with reactive compounds like this compound can stem from several factors related to its stability and interactions with assay components.
Potential Causes and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Degradation | The semiacetal may be unstable in aqueous cell culture media, especially at 37°C and physiological pH. | - Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.- Minimize the pre-incubation time of the compound in media before adding it to the cells.- Consider conducting a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| Interaction with Serum Proteins | Sesquiterpene lactones are known to bind to proteins, particularly albumin, which is abundant in fetal bovine serum (FBS). This binding can reduce the effective concentration of the free compound available to the cells. | - If possible, perform the assay in serum-free or low-serum media. If serum is required for cell viability, ensure the serum concentration is consistent across all experiments.- Be aware that the IC50 value may be higher in the presence of serum. |
| Reaction with Media Components | Components in the cell culture media, such as thiols (e.g., from supplemented amino acids or antioxidants), could potentially react with and inactivate the compound. | - Review the composition of your cell culture medium. If it contains high concentrations of reducing agents, consider if a different medium formulation could be used. |
| Incorrect Stock Concentration | Inaccurate weighing of the compound or errors in dilution can lead to incorrect final concentrations. | - Use a calibrated analytical balance for weighing the compound.- Perform serial dilutions carefully and use calibrated pipettes. |
Issue 2: Artifacts in Cytotoxicity Assays (e.g., MTT, MTS)
Q: I am observing unexpected results in my MTT or MTS cytotoxicity assays, such as an apparent increase in cell viability at high concentrations of the compound. What could be happening?
A: Reactive compounds like this compound can interfere with tetrazolium-based viability assays.
Potential Causes and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Direct Reduction of MTT/MTS | The compound itself may have reducing properties that can convert the MTT or MTS reagent to formazan (B1609692), leading to a false-positive signal for cell viability. | - Run a cell-free control where the compound is incubated with the MTT/MTS reagent in media to see if a color change occurs in the absence of cells.- If interference is observed, consider using an alternative cytotoxicity assay that is not based on metabolic reduction, such as a crystal violet assay (measures cell adherence) or a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity). |
| Precipitation of the Compound | At higher concentrations, the compound may precipitate out of solution in the cell culture media, which can interfere with the optical density readings of the assay. | - Visually inspect the wells under a microscope for any signs of precipitation before adding the assay reagent.- Determine the solubility limit of the compound in your cell culture media. |
| Interaction with Formazan Product | The compound might interact with the formazan product, affecting its solubility or absorbance spectrum. | - After the formazan is solubilized, visually inspect the wells to ensure a uniform color distribution. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully add a small amount (e.g., 1-5 mg) of this compound to the tube and record the exact weight.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 360.40 g/mol .
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Use the working solutions immediately.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Inhibition
This protocol is a general guideline for assessing the inhibitory effect of this compound on NF-κB DNA binding activity. Optimization for your specific cell type and experimental conditions is recommended.
Materials:
-
Nuclear extraction buffer kit
-
BCA protein assay kit
-
NF-κB consensus oligonucleotide probe (biotin- or radiolabeled)
-
Poly(dI-dC)
-
EMSA binding buffer
-
Loading buffer
-
TBE buffer
-
6% non-denaturing polyacrylamide gel
-
Chemiluminescent or radioactive detection system
Procedure:
-
Cell Treatment and Nuclear Extract Preparation:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for a short period (e.g., 30 minutes). Include untreated and vehicle-treated controls.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
-
Binding Reaction:
-
In separate tubes, combine the following on ice:
-
EMSA binding buffer
-
Poly(dI-dC) (to block non-specific binding)
-
5-10 µg of nuclear extract
-
Labeled NF-κB probe
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Add loading buffer to each reaction.
-
Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front is near the bottom.
-
Transfer the protein-DNA complexes from the gel to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or radioactive detection system according to the manufacturer's instructions.
-
Expected Outcome: A decrease in the intensity of the shifted band corresponding to the NF-κB-DNA complex in samples treated with this compound compared to the stimulated control would indicate inhibition of NF-κB DNA binding.
References
- 1. Sesquiterpene Lactones from Vernonia cinerascens Sch. Bip. and Their in Vitro Antitrypanosomal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of 20-Dehydroeupatoriopicrin semiacetal during storage?
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 20-Dehydroeupatoriopicrin semiacetal to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
The recommended storage temperature for this compound is -20°C.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general stability of sesquiterpene lactones, the primary factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV light can induce photodegradation.
-
pH: Both acidic and alkaline conditions can promote hydrolysis or other rearrangements of the molecule.
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to oxidative degradation.
-
Humidity: Moisture can facilitate hydrolytic degradation pathways.
Q3: What are the visible signs of degradation?
Visible signs of degradation can include a change in color, the appearance of particulate matter in the sample, or a change in the physical state of the compound. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q4: How can I monitor the stability of my this compound sample?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for monitoring the stability of sesquiterpene lactones. A stability-indicating HPLC method should be developed and validated to separate the intact compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Analyze the sample using a validated stability-indicating HPLC method to check for purity and the presence of degradation products. 3. If degradation is confirmed, obtain a fresh, properly stored sample. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Document the retention times and peak areas of the new peaks. 2. Attempt to identify the degradation products using techniques like LC-MS. 3. Review the storage and handling procedures to identify the potential cause of degradation (e.g., temperature fluctuation, light exposure). |
| Change in the physical appearance of the sample (e.g., color change). | Significant degradation has likely occurred. | 1. Do not use the sample for experiments. 2. Document the changes and discard the sample according to your institution's guidelines. 3. Review and reinforce proper storage and handling protocols to prevent future occurrences. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products of varying polarities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run.
3. Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector would be ideal for initial method development).
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to an appropriate working concentration.
5. Validation Parameters (as per ICH guidelines):
-
Specificity (ability to separate the analyte from degradation products).
-
Linearity.
-
Range.
-
Accuracy.
-
Precision (repeatability and intermediate precision).
-
Limit of Detection (LOD).
-
Limit of Quantitation (LOQ).
-
Robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.[1][2][3][4]
1. Acid Hydrolysis:
-
Incubate a solution of the compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
2. Base Hydrolysis:
-
Incubate a solution of the compound in 0.1 M NaOH at 60°C for a specified period.
-
Neutralize the samples before HPLC analysis.
3. Oxidation:
-
Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
4. Thermal Degradation:
-
Store the solid compound at an elevated temperature (e.g., 60°C or 80°C) for a specified period.
-
Also, heat a solution of the compound.
5. Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm or 366 nm) for a specified period.
-
A control sample should be kept in the dark under the same conditions.
For all forced degradation samples, aim for 5-20% degradation of the active pharmaceutical ingredient. Analyze the stressed samples by the validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize thermal degradation and slow down chemical reactions. |
| Light | Store in the dark (e.g., in an amber vial or a light-blocking container) | To prevent photodegradation.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | To minimize oxidative degradation. |
| Container | Use a tightly sealed, airtight container | To prevent exposure to moisture and oxygen. |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 8 hours | 15.2% | 2 |
| 0.1 M NaOH, 60°C | 4 hours | 22.5% | 3 |
| 3% H₂O₂, RT | 24 hours | 10.8% | 1 |
| 80°C (solid) | 48 hours | 8.3% | 1 |
| UV light (254 nm) | 12 hours | 18.9% | 2 |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Recommended experimental workflow for ensuring the stability of this compound.
Caption: A logical troubleshooting guide for unexpected experimental results.
References
Technical Support Center: Optimizing Experimental Dosage of 20-Dehydroeupatoriopicrin Semiacetal
Disclaimer: Direct experimental data for 20-Dehydroeupatoriopicrin semiacetal is limited in publicly available literature. The following guidelines and data are primarily based on its parent compound, Eupatoriopicrin (B210294), a well-studied sesquiterpene lactone. Researchers should use this information as a starting point and perform thorough dose-response studies for this compound specifically.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dosing for my in vitro experiments?
A1: For initial in vitro studies, a common starting point is to test a wide range of concentrations based on the known bioactivity of similar compounds. For Eupatoriopicrin, cytotoxic and anti-inflammatory effects are often observed in the low micromolar (µM) range. Based on the available data for Eupatoriopicrin, which shows effective concentrations (ED50) between 0.5 to 1.3 µg/mL, a good starting range for this compound would be from 0.1 µM to 100 µM.[1] This wide range allows for the determination of a dose-response curve and the identification of the IC50 (the concentration that inhibits 50% of the biological activity).
Q2: How do I determine the optimal dose for in vivo studies?
A2: In vivo dose optimization is a multi-step process. It typically begins with acute toxicity studies in a relevant animal model to determine the maximum tolerated dose (MTD). Following this, efficacy studies are conducted at several dose levels below the MTD. For Eupatoriopicrin, a study on Trypanosoma cruzi-infected mice showed significant efficacy at a dose of 1 mg/kg/day for five consecutive days.[2] This provides a potential starting point for efficacy studies with this compound, but it is crucial to establish the MTD for this specific compound first.
Q3: What are the key considerations for formulating this compound for experiments?
A3: Sesquiterpene lactones often have poor water solubility. Therefore, a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), is typically required for in vitro assays. It is critical to include a vehicle control (DMSO alone) in your experiments to ensure that the observed effects are due to the compound and not the solvent. For in vivo studies, formulation is key to bioavailability. Options may include suspension in a vehicle like carboxymethyl cellulose (B213188) (CMC) or the use of nanocarriers to improve solubility and delivery.
Q4: How can I monitor the effects of this compound on its proposed signaling pathway?
A4: Eupatoriopicrin is known to inhibit the NF-κB signaling pathway and modulate MAP kinases like p38 and ERK1/2.[3] To monitor these effects, you can perform experiments such as Western blotting to measure the phosphorylation status of key proteins in these pathways (e.g., p-p65, p-p38, p-ERK). Luciferase reporter assays can also be used to quantify NF-κB transcriptional activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No biological effect observed in vitro | - Dosage too low: The concentrations tested are below the effective range. - Compound instability: The compound may be degrading in the culture medium. - Poor solubility: The compound is not fully dissolved, leading to a lower effective concentration. | - Increase the concentration range: Test up to 100 µM or higher. - Check compound stability: Perform stability tests at physiological pH and temperature. - Improve solubilization: Use a small amount of a suitable solvent like DMSO and ensure complete dissolution before adding to the medium. Include a vehicle control. |
| High cell death in all treatment groups, including low doses | - Compound is highly cytotoxic: The starting dose is too high. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | - Lower the starting concentration: Begin with nanomolar (nM) concentrations. - Reduce solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). |
| Inconsistent results between experiments | - Variability in compound preparation: Inconsistent dissolution or dilution of the stock solution. - Cell passage number: Different cell passages can have varying sensitivities. - Experimental conditions: Minor variations in incubation times, cell densities, or reagent concentrations. | - Standardize stock solution preparation: Prepare a high-concentration stock and make fresh dilutions for each experiment. - Use a consistent cell passage number: Thaw a new vial of cells after a certain number of passages. - Maintain consistent experimental protocols: Carefully control all experimental parameters. |
| Poor efficacy in in vivo models | - Insufficient dose: The administered dose is too low to achieve a therapeutic concentration at the target site. - Poor bioavailability: The compound is not being absorbed or is rapidly metabolized. - Inappropriate animal model: The chosen model may not be suitable for the disease being studied. | - Perform dose-escalation studies: Test higher doses up to the MTD. - Improve formulation: Consider using drug delivery systems like nanoparticles or liposomes. - Validate the animal model: Ensure the model recapitulates the key aspects of the human disease. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the parent compound, Eupatoriopicrin. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Bioactivity of Eupatoriopicrin
| Cell Line / Organism | Assay Type | Parameter | Value | Reference |
| FIO 26 | Clonogenic Assay | IC50 | 1.5 µg/mL | [3] |
| Trypanosoma cruzi (amastigotes) | Antiparasitic Activity | IC50 | 2.3 µg/mL | [2] |
| Trypanosoma cruzi (trypomastigotes) | Antiparasitic Activity | IC50 | 7.2 µg/mL | [2] |
| Various malignant cell lines | Cytotoxicity | ED50 | 0.5 - 1.3 µg/mL | [1] |
Table 2: In Vivo Bioactivity of Eupatoriopicrin
| Animal Model | Disease/Condition | Dosage | Outcome | Reference |
| Mice | Trypanosoma cruzi infection | 1 mg/kg/day for 5 days | Significant reduction in parasitemia | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cancer Cell Line using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound dose).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Acute Toxicity Study
-
Animal Model: Use healthy adult mice (e.g., C57BL/6), with an equal number of males and females.
-
Dose Groups: Establish at least 3-4 dose groups with a vehicle control. Doses should be selected based on a logarithmic scale (e.g., 10, 50, 100, 500 mg/kg).
-
Administration: Administer a single dose of this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor the animals closely for signs of toxicity (e.g., changes in weight, behavior, posture, and mortality) at regular intervals for at least 14 days.
-
Data Collection: Record body weights, clinical signs, and any mortalities.
-
Pathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
MTD Determination: The maximum tolerated dose (MTD) is the highest dose that does not cause mortality or significant signs of toxicity.
Visualizations
Caption: Experimental workflow for dosage optimization.
Caption: Proposed inhibitory action on the NF-κB signaling pathway.
References
How to troubleshoot unexpected results in a 20-Dehydroeupatoriopicrin semiacetal bioassay?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 20-Dehydroeupatoriopicrin semiacetal in various bioassays. Our aim is to help you navigate unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to address common issues encountered during bioassays with this sesquiterpene lactone.
Issue 1: Inconsistent or Non-Reproducible Results
Question: My results with this compound vary significantly between experiments. What could be the cause?
Answer: Inconsistent results are a common challenge in cell-based assays and can stem from several factors.[1][2] Here are some key areas to investigate:
-
Compound Stability and Handling:
-
Solution Preparation: Ensure the compound is fully dissolved. Sonication may be required. Prepare fresh stock solutions for each experiment, as sesquiterpene lactones can be unstable in solution over time.
-
Storage: Store the solid compound at -20°C as recommended.[3] Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered responses.[1]
-
Cell Health and Confluency: Ensure your cells are healthy, free from contamination (especially mycoplasma), and seeded at a consistent density.[2][4] Uneven cell distribution can lead to variable results.[5]
-
-
Assay Protocol:
-
Pipetting Accuracy: Small variations in pipetting volumes of a potent compound can lead to large differences in results. Calibrate your pipettes regularly.
-
Incubation Times: Adhere strictly to specified incubation times.
-
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent bioassay results.
Issue 2: Lower Than Expected Bioactivity
Question: The observed bioactivity of this compound is much lower than what I anticipated based on the literature for similar compounds. Why might this be?
Answer: Several factors can contribute to unexpectedly low bioactivity:
-
Compound Integrity:
-
Assay System Suitability:
-
Cell Type: The specific cell line you are using may not express the target protein or pathway that this compound interacts with.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the compound's effects at the concentrations tested. Consider using a more sensitive detection method (e.g., luminescence over fluorescence or absorbance).[2]
-
-
Presence of Interfering Substances:
-
If you are using an extract rather than a purified compound, other molecules in the extract could be antagonizing the effect of this compound.[8]
-
Potential Signaling Pathway Interaction
Sesquiterpene lactones are known to interact with various cellular pathways, often through Michael addition with nucleophilic residues on proteins. A common target is the NF-κB signaling pathway, which is critical in inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway.
Issue 3: High Background Signal in the Assay
Question: I am observing a high background signal in my assay wells, even in the negative controls. What can I do to reduce it?
Answer: High background can mask the true effect of your compound. Here are some common causes and solutions:
-
Autofluorescence:
-
Natural products, including sesquiterpene lactones, can be autofluorescent. If you are using a fluorescence-based assay, this can be a significant issue.[5]
-
Solution: Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, consider switching to a colorimetric or luminescent assay format.
-
-
Media Components:
-
Phenol (B47542) red and fetal bovine serum (FBS) in cell culture media are known to contribute to background signals.[5]
-
Solution: For the final assay reading, consider replacing the culture medium with phenol red-free medium or phosphate-buffered saline (PBS).[5]
-
-
Insufficient Blocking or Washing:
-
In assays like in-cell westerns or ELISAs, inadequate blocking or washing can lead to non-specific binding of antibodies and high background.[4]
-
Solution: Optimize your blocking buffer and increase the number and duration of wash steps.
-
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, we can summarize the reported bioactivity for the major sesquiterpene lactone from its source plant, eupatoriopicrin, to provide a reference point.
| Cell Line/Tumor Type | Assay Type | Reported Activity of Eupatoriopicrin | Reference |
| Leukemia | Cytotoxicity Assay | Significant cytotoxic activity | [9] |
| ZNS Tumor Cells (V 251) | Cytotoxicity Assay | Significant cytotoxic activity | [9] |
Key Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Plate cells in a 96-well, clear, tissue culture-treated plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow for Bioassay-Guided Fractionation
This diagram illustrates the general process of identifying bioactive compounds from a plant source.
Caption: Workflow for bioassay-guided isolation of natural products.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indusextracts.com [indusextracts.com]
- 9. iajps.com [iajps.com]
What are the best practices for handling 20-Dehydroeupatoriopicrin semiacetal in the lab?
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling 20-Dehydroeupatoriopicrin semiacetal in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The safety and handling guidelines provided here are based on the general properties of sesquiterpene lactones and information from chemical suppliers. It is crucial to supplement this information with your institution's safety protocols and to perform a thorough risk assessment before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 94234-24-9) is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family. It is provided as a research-grade chemical, typically for in vitro and in vivo studies.
Q2: How should I store this compound?
Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations, this compound should be stored at -20°C.[1] It is often shipped on blue ice to maintain a low temperature during transit.
Q3: What are the general safety precautions for handling this compound?
As a sesquiterpene lactone, this compound should be handled with care. Some sesquiterpene lactones are known to be skin sensitizers and may cause contact dermatitis.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.
Q4: In what solvents can I dissolve this compound?
While specific solubility data for this compound is limited, sesquiterpene lactones are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetone. For biological experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it further in an aqueous buffer or cell culture medium.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
Possible Cause:
-
Degradation of the compound: Sesquiterpene lactones can be sensitive to temperature, pH, and light.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid compound for each experiment.
-
pH of Aqueous Solutions: Be mindful of the pH of your experimental buffer. Some sesquiterpene lactones are more stable in slightly acidic conditions (pH 5.5) and may degrade at neutral or alkaline pH.
-
Minimize Time in Aqueous Solutions: The compound may be less stable in aqueous solutions. Minimize the time between preparing the final dilution and adding it to your experimental system.
-
Check for Contamination: Ensure solvents and buffers are free from contaminants that could degrade the compound.
Issue 2: Precipitate Formation in Solution
Possible Cause:
-
Low Solubility: The compound may have limited solubility in the chosen solvent or at the desired concentration.
-
Solvent Evaporation: Partial evaporation of the solvent from the stock solution can lead to precipitation.
-
Temperature Effects: Solubility can decrease at lower temperatures.
Troubleshooting Steps:
-
Check Solubility Limits: If possible, consult any available literature for solubility information. You may need to use a different solvent or a lower concentration.
-
Gentle Warming and Vortexing: If precipitation is observed upon removal from cold storage, allow the vial to warm to room temperature and vortex gently to see if the precipitate redissolves.
-
Proper Sealing: Ensure the vial containing the stock solution is tightly sealed to prevent solvent evaporation.
-
Prepare Fresh: If the precipitate does not redissolve, it is best to prepare a fresh solution.
Data Presentation
| Parameter | Recommended Value/Information |
| Storage Temperature | -20°C[1] |
| General Stability | As a sesquiterpene lactone, it is likely sensitive to high temperatures and non-neutral pH. Some sesquiterpene lactones show greater stability at slightly acidic pH (e.g., 5.5) compared to neutral or alkaline pH. Degradation has been observed in ethanol over time, with the rate increasing at higher temperatures. |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol, Acetone (for stock solutions). Further dilution in aqueous buffers should be done immediately before use. |
| Safety Considerations | Potential skin sensitizer. Handle with appropriate PPE in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: General Cell-Based Assay Workflow
-
Thaw Stock Solution: Remove one aliquot of the stock solution from the -20°C freezer and allow it to thaw at room temperature.
-
Prepare Intermediate Dilutions: In a sterile environment (e.g., a biological safety cabinet), prepare serial dilutions of the stock solution in the appropriate cell culture medium or buffer. Ensure thorough mixing at each dilution step.
-
Treat Cells: Add the final dilutions to your cell cultures according to your experimental design. Include a vehicle control (medium or buffer with the same final concentration of the solvent, e.g., DMSO) to account for any solvent effects.
-
Incubation: Incubate the treated cells for the desired period under standard cell culture conditions.
-
Assay Readout: Perform your desired endpoint analysis (e.g., cell viability assay, gene expression analysis).
Visualizations
References
How to increase the stability of 20-Dehydroeupatoriopicrin semiacetal in a solution?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Dehydroeupatoriopicrin semiacetal. The information provided is designed to help increase the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound, a sesquiterpene lactone, is susceptible to degradation influenced by several factors:
-
pH: Sesquiterpene lactones are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of the compound.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can impact the stability of the compound. Some solvents may react with the molecule, leading to the formation of adducts.
Q2: What is the expected shelf-life of this compound in solution?
A2: The shelf-life is highly dependent on the storage conditions. For instance, a study on the related sesquiterpene lactone, absinthin, found that its methanolic and aqueous solutions were stable for up to 6 months when stored at -35°C.[1] Conversely, degradation was observed at room temperature.[1] For another sesquiterpene lactone, eremantholide C, an ethanolic extract was stable for 6 months at room temperature when protected from light. However, at 40°C, a loss of stability was observed.
Q3: Are there any visual indicators of degradation?
A3: While not always apparent, degradation can sometimes be indicated by a change in the color of the solution. For example, solid absinthin, a related compound, turns yellow upon degradation at room temperature.[1] However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To enhance stability, consider the following precautions:
-
pH Control: Maintain the pH of your solution in the acidic range (e.g., pH 3-6) using a suitable buffer system.
-
Temperature Control: Perform experiments at the lowest feasible temperature and store stock solutions at -20°C or below.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to inappropriate storage or experimental conditions. | 1. Prepare fresh solutions for each experiment.2. Review storage conditions (temperature, light exposure).3. Assess the pH of your experimental buffer.4. Analyze the purity of your stock solution by HPLC. |
| Appearance of unexpected peaks in my HPLC chromatogram. | The compound is degrading into one or more new products. | 1. Conduct a forced degradation study to identify potential degradation products.2. Adjust solution pH, temperature, or light exposure to minimize degradation.3. Consider the possibility of solvent adduct formation if using reactive solvents like methanol (B129727) or ethanol. |
| Variability in results between experiments. | Inconsistent stability of the compound in solution. | 1. Standardize solution preparation and storage procedures.2. Prepare and use solutions within a defined timeframe.3. Monitor the stability of your stock solution over time using HPLC. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol provides a general guideline for preparing and storing a stock solution of this compound to maximize its stability.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved.
-
(Optional but recommended for long-term storage) Gently bubble inert gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound in a given solution over time.
Materials:
-
Stock solution of this compound
-
The solution/buffer in which stability is to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase acidification)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the test buffer at the desired concentration.
-
Divide the solution into several amber vials, one for each time point.
-
Store the vials under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for sesquiterpene lactones is a gradient of water (acidified to ~pH 3 with formic or phosphoric acid) and acetonitrile.
-
Example Gradient:
-
Start with 30% acetonitrile.
-
Linearly increase to 70% acetonitrile over 20 minutes.
-
Hold at 70% for 5 minutes.
-
Return to 30% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, typically around 210-220 nm for sesquiterpene lactones).
-
Injection Volume: 10-20 µL.
-
Analyze each sample and record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Degradation Pathway Logic
Caption: Factors leading to the degradation of this compound.
Experimental Workflow for Stability Assessment
References
How to interpret complex NMR spectra of 20-Dehydroeupatoriopicrin semiacetal?
Technical Support Center: Interpreting Complex NMR Spectra
Product Focus: 20-Dehydroeupatoriopicrin Semiacetal Document ID: TSC-NMR-20DES-001 Audience: Researchers, scientists, and drug development professionals
Welcome to the technical support center for the structural elucidation of complex natural products. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for interpreting the NMR spectra of this compound, a sesquiterpene lactone derivative.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my ¹H NMR spectrum of this compound heavily overlapped?
A1: Signal overlap is a common challenge when analyzing complex molecules like sesquiterpene lactones.[1] The structure of this compound contains numerous protons in similar chemical environments, particularly within the ten-membered ring and the ester side chain, leading to crowded spectral regions.
-
Initial Steps: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).[2][3] Aromatic solvents can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) that may resolve overlapping signals.[2]
-
Advanced Techniques: If solvent changes are insufficient, two-dimensional (2D) NMR experiments are essential. Techniques like COSY, HSQC, and HMBC spread the signals into a second dimension, allowing for the resolution of individual proton environments based on their correlations to other nuclei.[1][2]
Q2: The peaks in my spectrum are unusually broad. What could be the cause?
A2: Peak broadening can arise from several factors:[1]
-
Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale, especially within its flexible ten-membered ring.[1] Acquiring the spectrum at a different temperature (Variable Temperature NMR) can often sharpen these signals.[1]
-
Sample Preparation: Poor shimming, high sample viscosity due to concentration, or the presence of paramagnetic impurities can lead to broad lines.[1] Ensure the sample is properly prepared and filtered.
-
Residual Water: For labile protons, such as the hydroxyl group in the semiacetal moiety, exchange with residual water in the solvent can cause significant broadening.
Q3: How can I definitively identify the hydroxyl and semiacetal protons?
A3: These labile protons can be challenging to assign.
-
D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum.[3] Protons attached to heteroatoms (like the OH groups) will exchange with deuterium and their corresponding signals will disappear or significantly diminish.[3]
-
NOESY Correlations: In aprotic solvents, hydroxyl protons can sometimes be identified through their chemical exchange cross-peaks with the residual water signal in a NOESY experiment.[4][5]
-
HMBC/HSQC Analysis: The semiacetal proton (O-CH-O) will have a distinct chemical shift and will show an HSQC correlation to the semiacetal carbon. It will also exhibit HMBC correlations to nearby carbons. Protons of hydroxyl groups will not show a direct one-bond correlation in an HSQC spectrum.[4][5]
Q4: What are the most critical 2D NMR experiments for assigning the structure of this compound?
A4: A combination of 2D NMR experiments is crucial for the complete structural elucidation of complex natural products.[6][7][8]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing you to trace the connectivity of protons within individual fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon. This is invaluable for assigning carbon signals and resolving overlapping proton signals.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different structural fragments together to build the complete carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Missing HMBC Correlations | The long-range coupling constant (J) is not optimal for all correlations. | Acquire multiple HMBC spectra with different long-range coupling delays (e.g., optimized for 4 Hz, 8 Hz, and 12 Hz) to detect a wider range of correlations. |
| Ambiguous Stereochemistry | Insufficient or ambiguous NOESY correlations. | Run a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. ROESY can sometimes provide clearer correlations for medium-sized molecules that are in the "NOE crossover" region where NOEs may be weak or absent. |
| Difficulty Assigning Quaternary Carbons | These carbons have no attached protons and thus do not appear in HSQC or DEPT-135 spectra. | Use HMBC. Identify protons near the quaternary carbon and look for their 2- and 3-bond correlations to the carbon signal in the HMBC spectrum. The carbonyl carbons of the lactone and ester are prime examples. |
| Solvent Peak Obscuring Signals | A proton signal of interest is resonating at the same chemical shift as the residual solvent peak (e.g., CHCl₃ at ~7.26 ppm). | Change the deuterated solvent to one with a different chemical shift (e.g., Acetone-d₆).[3] Alternatively, use solvent suppression pulse programs during acquisition. |
Data Interpretation: Expected Chemical Shifts
While the exact chemical shifts for this compound depend on the solvent and experimental conditions, the following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for its key structural motifs based on data from related sesquiterpene lactones.[7][9][10]
| Structural Moiety | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| α-Methylene-γ-lactone | Exocyclic CH₂: 5.5 - 6.5 (d) | C=O: 168 - 172C=CH₂: 138 - 142=CH₂: 120 - 125 | The two exocyclic methylene (B1212753) protons are diastereotopic and will appear as distinct doublets. |
| Germacranolide Ring | Olefinic CH: 4.8 - 5.8CH-O: 3.5 - 5.0Aliphatic CH/CH₂: 1.5 - 3.0 | C=C: 120 - 145C-O: 70 - 85Aliphatic C: 20 - 50 | The ten-membered ring's flexibility can lead to complex splitting patterns and some signal broadening. |
| Semiacetal Group | O-CH-O: 5.5 - 6.0 | O-C-O: 95 - 105 | The chemical shift is highly dependent on the local electronic environment. |
| Methyl Groups | Ring CH₃: 1.0 - 1.8 (s or d)Side-chain CH₃: 1.8 - 2.2 (s) | CH₃: 15 - 25 | Coupling of the ring methyl group will depend on whether it is attached to a methine. |
Experimental Protocols
Protocol 1: Standard 2D NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Filter the solution into a standard 5 mm NMR tube.
-
Initial 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. Use these to determine the spectral widths (SW) and transmitter frequency offsets (O1p for ¹H, O2p for ¹³C) required for the 2D experiments.
-
COSY (gCOSY):
-
Load a standard gradient-selected COSY parameter set.
-
Set the number of data points to 2K in F2 and 256-512 in F1.
-
Set the number of scans (NS) to 2-4 per increment.
-
Set the relaxation delay (D1) to 1.5-2 seconds.
-
-
HSQC (hsqcedetgpsisp2.2 on Bruker):
-
Load a standard phase-edited gradient HSQC parameter set.
-
Set the ¹H spectral width in F2 and the ¹³C spectral width (e.g., 0-180 ppm) in F1.
-
Set data points to 1K in F2 and 128-256 in F1.
-
Set NS to 4-8 per increment. D1 should be 1.5-2 seconds. This experiment will show CH/CH₃ and CH₂ correlations with opposite phases.
-
-
HMBC (hmbcgplpndqf on Bruker):
-
Load a standard gradient HMBC parameter set.
-
Set spectral widths as in HSQC, ensuring the ¹³C width covers the carbonyl region (up to ~200 ppm).
-
Set data points to 2K in F2 and 256-512 in F1.
-
NS will need to be higher (e.g., 8-32) as this is a less sensitive experiment.
-
Set the long-range coupling delay (typically CNST13) to optimize for a coupling of ~8 Hz.
-
-
NOESY (noesygpph on Bruker):
-
Load a standard gradient NOESY parameter set.
-
Set spectral widths and data points as in COSY.
-
The mixing time (D8) is a critical parameter. For a molecule of this size, start with a mixing time of 300-800 ms.
-
Set NS to 8-16 per increment.
-
Visualized Workflows and Logic
Below are diagrams illustrating key workflows and logical steps in the analysis of this compound.
Caption: A typical workflow for structure elucidation using NMR spectroscopy.
Caption: Troubleshooting logic for resolving overlapping ¹H NMR signals.
Caption: Key 2D NMR correlations used to connect adjacent atoms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Detailed 1 H and 13 C NMR structural assignments of four sesquiterpene lactones isolated from Eremanthus elaeagnus (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Complete NMR spectral assignments of two lactucin-type sesquiterpene lactone glycosides from Picris conyzoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming the Identity and Purity of 20-Dehydroeupatoriopicrin semiacetal
For researchers, scientists, and drug development professionals, the accurate identification and purity assessment of natural products are paramount for reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for confirming the identity and determining the purity of a 20-Dehydroeupatoriopicrin semiacetal sample, a sesquiterpenp lactone with potential therapeutic applications. The methodologies outlined below, supported by experimental data for analogous compounds, offer a robust framework for quality control and characterization.
I. Identity Confirmation: A Multi-faceted Spectroscopic and Chromatographic Approach
The definitive identification of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique structural information, and together they form a powerful tool for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are crucial for assigning all signals and confirming the connectivity of the molecule.
Data Presentation: Expected NMR Chemical Shifts
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Exocyclic methylene (B1212753) protons (=CH₂) | 4.5 - 6.5 | 110 - 125 |
| Olefinic protons (-CH=C-) | 5.0 - 7.0 | 120 - 145 |
| Protons on carbon bearing oxygen (-CH-O-) | 3.5 - 5.5 | 60 - 85 |
| Lactone carbonyl carbon (C=O) | - | 170 - 180 |
| Ester carbonyl carbon (C=O) | - | 165 - 175 |
| Methyl protons (-CH₃) | 0.8 - 2.5 | 10 - 30 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS, GC-MS). Electrospray ionization (ESI) is a common technique for sesquiterpenp lactones.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting daughter ions.
Data Presentation: Expected Mass Spectral Data
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 361.1647 (Calculated for C₂₀H₂₅O₆) | Protonated molecule |
| [M+Na]⁺ | 383.1467 (Calculated for C₂₀H₂₄O₆Na) | Sodium adduct |
| Fragment Ions | Varies | Loss of water, side chains, and other characteristic cleavages. For instance, the loss of the ester side chain is a common fragmentation pathway for this class of compounds. |
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique
HPLC is the most widely used technique for the analysis of sesquiterpenp lactones due to their low volatility and thermal instability.[1][2] When coupled with a UV or MS detector, it is a powerful tool for both identity confirmation (via retention time) and purity analysis.
Experimental Protocol: HPLC-UV/MS
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and/or a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: UV detection is typically performed in the range of 200-220 nm where the α,β-unsaturated lactone chromophore absorbs.
Data Presentation: Comparison of HPLC Methods
| Method | Column | Mobile Phase | Detection | Typical Retention Time |
| HPLC-UV | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water Gradient | UV at 210 nm | Varies based on gradient profile |
| HPLC-MS | C18 (150 x 2.1 mm, 3.5 µm) | Acetonitrile/0.1% Formic Acid in Water Gradient | ESI-MS (Positive/Negative Ion Mode) | Varies based on gradient profile |
II. Purity Assessment: Quantifying the Main Component and Identifying Impurities
Purity is a critical parameter for any chemical sample. For natural products like this compound, impurities can arise from the extraction and purification process and may include other structurally related sesquiterpenp lactones.
HPLC with UV Detection: The Workhorse for Purity Determination
HPLC-UV is the most common method for quantifying the purity of sesquiterpenp lactones. The area of the peak corresponding to the main component is compared to the total area of all peaks in the chromatogram.
Experimental Protocol: Quantitative HPLC-UV
The protocol is similar to the one described for identity confirmation. For quantitative analysis, it is crucial to develop and validate the method for linearity, accuracy, precision, and sensitivity (LOD and LOQ).
Data Presentation: Performance Characteristics of a Validated HPLC-UV Method for Sesquiterpene Lactone Analysis
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2% |
Potential Impurities
Extracts from Eupatorium species can be complex mixtures containing various secondary metabolites. Potential impurities in a this compound sample may include other sesquiterpenp lactones, flavonoids, and phenolic compounds. For instance, a preparative separation of an extract from Eupatorium lindleyanum yielded 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide, eupalinolide A, and eupalinolide B, indicating these could be potential co-occurring compounds.[3]
III. Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process for identity confirmation and purity assessment.
IV. Conclusion
Confirming the identity and purity of a this compound sample requires a systematic and multi-technique approach. NMR spectroscopy provides the definitive structural confirmation, while mass spectrometry delivers accurate molecular weight and fragmentation data. HPLC, particularly with UV and MS detection, is indispensable for both confirming identity via retention time and for quantifying purity. By following the detailed protocols and comparing experimental data with the benchmarks provided, researchers can ensure the quality and reliability of their samples, leading to more robust and credible scientific outcomes.
References
A Comparative Analysis of Sesquiterpene Lactone Activity: Positioning 20-Dehydroeupatoriopicrin Semiacetal in the Landscape
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones are a diverse class of naturally occurring compounds that have garnered significant attention for their potent biological activities, particularly in the realms of oncology and immunology. This guide provides a comparative overview of the activity of several prominent sesquiterpene lactones, offering a framework for understanding the potential of 20-Dehydroeupatoriopicrin semiacetal, a member of this class for which specific experimental data is not yet widely available. The comparisons herein are based on quantitative data for structurally related and well-studied sesquiterpene lactones.
Introduction to this compound
This compound is a sesquiterpene lactone found in plants of the Eupatorium genus. Like other compounds in its class, its biological activity is thought to be linked to its chemical structure, which allows for interaction with cellular nucleophiles like the thiol groups in proteins, thereby modulating various signaling pathways. While specific experimental data on its bioactivity is limited in publicly accessible literature, we can infer its potential activity by comparing it to other well-researched sesquiterpene lactones.
Comparative Cytotoxic Activity
The anticancer potential of sesquiterpene lactones is a primary area of investigation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several sesquiterpene lactones against a variety of human cancer cell lines, providing a benchmark for cytotoxic potency.
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Selected Sesquiterpene Lactones
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | K562 (Leukemia) |
| Eupatoriopicrin | - | 11.2[1] | - | 13.5[1] | - |
| Parthenolide | 4.3[2] | 9.54[3] | - | - | - |
| Alantolactone | - | 30[4] | - | - | 2.75[5] |
| Dehydrocostus Lactone | - | 24.70[6][7][8] | - | - | - |
| Costunolide (B1669451) | - | 40[9] | - | - | - |
Note: A lower IC50 value indicates greater cytotoxic potency. Data for this compound is not currently available in the public domain.
Comparative Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. Sesquiterpene lactones are known to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.
Table 2: Comparative Anti-inflammatory Activity of Selected Sesquiterpene Lactones
| Compound | Assay | Cell Line | IC50 (µM) |
| Eupatoriopicrin | NO Production Inhibition | RAW 264.7 | 7.53 (µg/mL)[7] |
| Eupatoriopicrin | IL-8 and TNF-α Production | Human Neutrophils | < 1 |
Note: Data for other sesquiterpene lactones in comparable anti-inflammatory assays is not consistently reported in terms of IC50 values. The data for Eupatoriopicrin highlights its potent anti-inflammatory effects.
Key Signaling Pathways
The biological activities of sesquiterpene lactones are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The NF-κB pathway is a critical target.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Experimental Protocols
To facilitate comparative research, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reagent Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion
While direct experimental data for this compound remains to be established, the comparative analysis of its structural relatives provides a strong rationale for its potential as a bioactive compound. The data presented for eupatoriopicrin, parthenolide, alantolactone, dehydrocostus lactone, and costunolide demonstrate the significant cytotoxic and anti-inflammatory activities characteristic of sesquiterpene lactones. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described experimental protocols. This will allow for a direct and quantitative comparison, ultimately elucidating its therapeutic potential and positioning it within the broader landscape of sesquiterpene lactone-based drug discovery.
References
- 1. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells – ScienceOpen [scienceopen.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Tumor Properties of Eupatoriopicrin; in vivo Test Models and Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Screening Assay Results for 20-Dehydroeupatoriopicrin Semiacetal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the results of a screening assay for 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone derivative with potential therapeutic applications. Given that compounds of this class, derived from plants like Eupatorium cannabinum, have demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties, this guide will focus on validating a primary cytotoxicity screening assay. The principles and methods described herein are broadly applicable to the validation of various cell-based screening assays.
Understanding the Compound and Assay
This compound is a derivative of eupatoriopicrin, a major bioactive compound found in Eupatorium cannabinum.[1] Sesquiterpene lactones like this compound are known to exert their biological effects, at least in part, by forming covalent bonds with nucleophilic groups in proteins, such as the thiol groups of cysteine residues, which can lead to the disruption of cellular processes.[2] A common initial screening assay to identify the bioactivity of such a compound is a cytotoxicity assay, which measures the dose-dependent ability of the compound to kill cells.
Experimental Protocols
Primary Screening Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a relevant line for the therapeutic target)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well microtiter plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Validation of Primary Screening Results
To ensure the reliability of the primary screening results, a series of validation steps are crucial. These include the use of appropriate controls, orthogonal assays, and comparison with alternative compounds.
Data Presentation: Summary of Validation Assays
| Validation Method | Purpose | Experimental Approach | Key Parameters |
| Controls | To ensure assay performance and data quality. | Include positive, negative, and vehicle controls in every assay plate. | IC50 of positive control, Z'-factor, Signal-to-background ratio. |
| Orthogonal Assay 1: LDH Release Assay | To confirm cytotoxicity through a different mechanism (membrane integrity). | Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. | Percentage of LDH release compared to a lysis control. |
| Orthogonal Assay 2: Caspase-Glo 3/7 Assay | To investigate if cytotoxicity is mediated by apoptosis. | Measure the activity of caspase-3 and -7, key executioner caspases in apoptosis. | Luminescent signal intensity, Fold-change over control. |
| Counter-Screen: Assay Interference | To rule out false positives due to compound interference with the assay readout. | Run the assay in a cell-free system with the compound and detection reagents. | Change in absorbance/fluorescence in the absence of cells. |
| Alternative Compound Comparison | To benchmark the potency and efficacy of the test compound. | Test known cytotoxic agents alongside this compound. | Comparative IC50 values. |
Detailed Methodologies for Validation Experiments
1. Controls for the Primary Assay:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound. This establishes the baseline for 100% cell viability.
-
Positive Control: A well-characterized cytotoxic compound with a known mechanism of action and IC50 value in the chosen cell line (e.g., Staurosporine or Doxorubicin). This confirms that the assay can detect a cytotoxic effect.
-
Untreated Control: Cells in culture medium without any treatment, serving as a baseline for normal cell growth.[3]
-
Background Control: Wells containing medium and the assay reagents but no cells, to measure the background signal.
2. Orthogonal Assays:
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the medium is an indicator of compromised cell membrane integrity and cytotoxicity.
-
Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, which are key enzymes in the apoptotic pathway. A significant increase in caspase activity suggests that the compound induces apoptosis.
3. Counter-Screen for Assay Interference:
To eliminate the possibility that this compound directly interacts with the MTT reagent or formazan product, the assay should be performed in a cell-free manner. The compound is added to wells containing only medium and the MTT reagent, followed by the solubilization step. Any change in absorbance would indicate interference.
4. Alternative Compound Comparison:
To contextualize the potency of this compound, it should be compared with other compounds known to induce cytotoxicity, preferably with different mechanisms of action.
| Compound | Class | Primary Mechanism of Action |
| Etoposide | Topoisomerase II inhibitor | Induces DNA damage and apoptosis. |
| Paclitaxel | Microtubule stabilizer | Disrupts mitosis, leading to apoptosis. |
| Parthenolide | Sesquiterpene lactone | Pro-apoptotic and anti-inflammatory, known to inhibit NF-κB. |
Visualizing the Workflow and Pathways
Experimental Workflow
Caption: Workflow for the validation of a this compound screening assay.
Potential Signaling Pathway
Given that many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a potential mechanism of action for this compound could involve this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
By following this structured approach to validation, researchers can confidently assess the biological activity of this compound and build a solid foundation for further drug development studies. The use of orthogonal assays and comparison with alternative compounds will provide a robust dataset, minimizing the risk of false positives and ensuring the scientific rigor of the screening campaign.
References
What are the differences in the bioactivity of 20-Dehydroeupatoriopicrin semiacetal and its parent compound?
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of natural compounds is paramount in the quest for novel therapeutics. Eupatoriopicrin (B210294), a sesquiterpene lactone, has garnered significant interest for its notable anti-inflammatory and cytotoxic properties. This guide provides a comparative analysis of the bioactivity of eupatoriopicrin and its semi-synthetic derivatives, offering insights into how structural modifications influence its biological effects. Notably, a direct comparative study of 20-Dehydroeupatoriopicrin semiacetal against its parent compound, eupatoriopicrin, is not available in the current scientific literature. However, by examining other derivatives, we can infer potential changes in bioactivity.
Eupatoriopicrin: A Profile of the Parent Compound
Eupatoriopicrin is a well-characterized sesquiterpene lactone known for its potent biological activities. It has been shown to inhibit the production of pro-inflammatory mediators and exhibit cytotoxicity against various cancer cell lines.
Anti-Inflammatory Activity
Eupatoriopicrin has demonstrated significant anti-inflammatory effects. Studies have shown that it can inhibit the release of interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human neutrophils, with an IC50 value of less than 1 μM.[1] Furthermore, it suppresses the adhesion of neutrophils to endothelial cells by downregulating the expression of the β2 integrin CD11b/CD18.[1] The mechanism of its anti-inflammatory action involves the suppression of p38 MAPK and ERK phosphorylation.[1]
Cytotoxic Activity
Eupatoriopicrin exhibits cytotoxic activity against a range of human and animal malignant cell lines.[2] For instance, it has shown an ED50 (median effective dose) ranging from 0.5 to 1.3 µg/mL, depending on the cell line.[2] In another study, the IC50 for a 1-hour exposure of FIO 26 cells to eupatoriopicrin was 1.5 µg/mL (4.1 nmol/mL).[3] Its cytotoxicity is believed to be, in part, due to the depletion of cellular glutathione (B108866) (GSH).[3]
The Impact of Structural Modification: A Look at Eupatoriopicrin Derivatives
While data on this compound is absent, a study on 13 semi-synthetic derivatives of eupatoriopicrin provides valuable insights into how structural changes affect its cytotoxic profile.[4]
Data on Cytotoxicity of Eupatoriopicrin and its Derivatives
The following table summarizes the cytotoxic activity of eupatoriopicrin and some of its derivatives against various tumor cell lines. The data is presented as the Lowest Active Dose (LAD) in µg/mL, which represents the lowest concentration of the compound that causes a discernible growth inhibition.
| Compound | Modification from Eupatoriopicrin | EAT (murine) LAD (µg/mL) | P388 (murine) LAD (µg/mL) | FIO 26 (murine) LAD (µg/mL) | L5178Y(s) (murine) LAD (µg/mL) | HeLa (human) LAD (µg/mL) |
| Eupatoriopicrin | Parent Compound | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Derivative 1 | Acetalization of hydroxyls with acetone (B3395972) | 0.3 | 0.1 | 0.3 | 0.3 | 0.3 |
| Derivative 2 | Introduction of a bulky acetophenone (B1666503) derivative | >10 | >10 | >10 | >10 | >10 |
| Derivative 3 | Oxidation of the germacrane (B1241064) ring of the acetonide | Inactive | Inactive | Inactive | Inactive | Inactive |
Data sourced from a study on semi-synthetic derivatives of eupatoriopicrin.[4]
From this data, a key observation is that the acetalization of the two hydroxyl groups in the ester side chain of eupatoriopicrin with acetone led to a 2- to 7-fold enhancement in cytotoxicity.[4] Conversely, the introduction of bulkier groups, such as an acetophenone derivative, through acetalization, or oxidation at the germacrane ring, resulted in a decrease or loss of cytotoxic activity.[4]
Experimental Protocols
A detailed understanding of the methodologies used to assess bioactivity is crucial for interpreting the data and designing future experiments.
Cytotoxicity Assay
The cytotoxicity of eupatoriopicrin and its derivatives was determined using an in vitro micro-assay with various tumor cell lines, including Ehrlich ascites tumor (EAT), P388 leukemia, FIO 26 fibrosarcoma, L5178Y lymphoma (all murine), and HeLa cervical cancer (human). The general workflow for such an assay is as follows:
Figure 1. A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Anti-inflammatory Assay (Inhibition of IL-8 and TNF-α)
The anti-inflammatory activity of eupatoriopicrin was assessed by measuring the inhibition of IL-8 and TNF-α release from LPS-stimulated human neutrophils. The key steps are outlined below:
-
Isolation of Human Neutrophils: Neutrophils are isolated from the peripheral blood of healthy donors.
-
Cell Stimulation: The isolated neutrophils are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound (eupatoriopicrin).
-
Cytokine Measurement: After an incubation period, the cell supernatant is collected, and the concentrations of IL-8 and TNF-α are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine release is calculated by comparing the results from the compound-treated cells to the untreated (control) cells.
Structure-Activity Relationship and Signaling Pathways
The bioactivity of sesquiterpene lactones like eupatoriopicrin is intrinsically linked to their chemical structure. The presence of an α-methylene-γ-lactone moiety is often crucial for their biological effects. The modifications to the ester side chain, as seen in the derivatives, significantly impact cytotoxicity.
The anti-inflammatory effects of eupatoriopicrin are mediated through the inhibition of key signaling pathways.
Figure 2. Simplified signaling pathway showing the inhibitory effect of Eupatoriopicrin on pro-inflammatory cytokine production.
Conclusion
References
- 1. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones. Part XIII. Cytotoxic activity of eupatolide and eupatoriopicrin on human and animal malignant cells in tissue culture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 20-Dehydroeupatoriopicrin Semiacetal and Established Drugs in Anti-Inflammatory and Cytotoxic Applications
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the scientific community is increasingly turning its attention to natural products. One such compound, 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpenoid lactone, has garnered interest for its potential biological activities. This guide provides a comparative overview of the efficacy of this compound, using its close structural analog Eupatoriopicrin as a proxy, against established drugs in the fields of inflammation and oncology. Due to the limited availability of direct research on this compound, this comparison relies on data from studies on Eupatoriopicrin to project its potential efficacy.
Introduction to this compound
This compound is a natural product belonging to the sesquiterpene lactone class, primarily sourced from plants of the Eupatorium genus.[1][2] The characteristic chemical structure of sesquiterpene lactones, particularly the α-methylene-γ-lactone moiety, is believed to be responsible for their biological effects. The proposed mechanism of action involves the formation of covalent bonds with biological nucleophiles, such as the thiol groups present in various proteins, which can lead to the disruption of cellular processes.[1][2] This reactivity suggests potential applications in areas such as anti-inflammatory, antimicrobial, and anticancer therapies.[1]
Comparative Efficacy: A Data-Driven Analysis
To objectively assess the potential of this compound, we have compiled quantitative data on the efficacy of its proxy, Eupatoriopicrin, and compared it with standard-of-care drugs in relevant therapeutic areas.
Anti-Inflammatory Efficacy
Chronic inflammation is a hallmark of numerous diseases, and the inhibition of pro-inflammatory cytokines is a key therapeutic strategy. Eupatoriopicrin has been shown to inhibit the release of interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human neutrophils.[2] A comparison with the widely used corticosteroid, dexamethasone (B1670325), is presented below.
| Compound | Assay | Target Organism/Cell Line | IC50 Value | Reference(s) |
| Eupatoriopicrin | Inhibition of IL-8 and TNF-α release in LPS-stimulated neutrophils | Human Neutrophils | < 1 µM | [2] |
| Dexamethasone | Inhibition of IL-8 release in LPS-stimulated neutrophils | Human Neutrophils | Dose-dependent inhibition | [3] |
| Dexamethasone | Inhibition of TNF-α release in LPS-stimulated monocytes | Human Monocytes | Effective at 1 µM | [4] |
Cytotoxic Efficacy
The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a crucial step in the development of new oncological treatments. Eupatoriopicrin has demonstrated cytotoxic activity against various cancer cell lines.[1][5] A comparison with the established chemotherapeutic agents, cisplatin (B142131) and doxorubicin, is provided for the HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference(s) |
| Eupatoriopicrin | HepG2 | 4.5 | 48 | [6] |
| Eupatoriopicrin | MCF-7 | 3.8 | 48 | [6] |
| Cisplatin | HepG2 | ~16 µg/ml (~53) | 24 | [7] |
| Cisplatin | MCF-7 | ~20 µg/ml (~67) | 24 | [8] |
| Doxorubicin | HepG2 | 12.18 | 24 | [9] |
| Doxorubicin | MCF-7 | 2.50 | 24 | [9] |
Note: IC50 values for chemotherapeutic agents can vary significantly between studies due to differences in experimental conditions. The values presented here are for comparative purposes.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of Eupatoriopicrin are attributed to its ability to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[2] These kinases are key components of intracellular signaling pathways that lead to the production of inflammatory mediators.
Caption: LPS-induced pro-inflammatory signaling and inhibition by Eupatoriopicrin.
In the context of cancer, Eupatoriopicrin has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1][5] This is a desirable characteristic for an anticancer agent as it eliminates malignant cells in a controlled manner.
Experimental Protocols
To ensure transparency and facilitate the replication of findings, detailed methodologies for the key experiments cited are provided below.
Anti-Inflammatory Assay: Measurement of Cytokine Release from LPS-Stimulated Neutrophils
-
Isolation of Human Neutrophils: Human polymorphonuclear leukocytes (neutrophils) are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Culture and Stimulation: Isolated neutrophils are resuspended in a suitable culture medium and plated in multi-well plates. The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Concurrently with or prior to LPS stimulation, cells are treated with various concentrations of the test compound (e.g., Eupatoriopicrin or dexamethasone).
-
Cytokine Quantification: After a defined incubation period, the cell culture supernatant is collected. The concentrations of IL-8 and TNF-α in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the log of the compound concentration.
Caption: Experimental workflow for the anti-inflammatory assay.
Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Eupatoriopicrin, cisplatin, or doxorubicin). A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
While direct comparative data for this compound is currently lacking, the available evidence for its structural analog, Eupatoriopicrin, suggests promising anti-inflammatory and cytotoxic potential. The in vitro data indicates that Eupatoriopicrin exhibits potent inhibition of key inflammatory cytokines and significant cytotoxicity against liver and breast cancer cell lines, with efficacy that, in some cases, appears comparable to or surpasses that of established drugs. However, it is crucial to underscore that these are preliminary, preclinical findings. Further rigorous investigation, including in vivo studies and direct head-to-head comparisons, is imperative to fully elucidate the therapeutic potential of this compound and its standing relative to current clinical standards. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism for dexamethasone inhibition of neutrophil migration upon exposure to lipopolysaccharide in vitro: role of neutrophil interleukin-8 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Constituents of <i>Eupatorium japonicum</i> and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
What are the appropriate positive and negative controls for a 20-Dehydroeupatoriopicrin semiacetal experiment?
This guide provides a comprehensive overview of the appropriate positive and negative controls for experiments involving 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone derivative. The selection of proper controls is critical for the validation and interpretation of experimental data, ensuring that the observed effects are directly attributable to the compound . This document is intended for researchers, scientists, and professionals in the field of drug development.
Understanding the Role of Controls in Preclinical Research
In any biological experiment, controls are the benchmarks against which the effects of the experimental compound are measured.
-
Positive Controls are substances known to produce the expected effect. They are used to confirm that the experimental setup is functioning correctly.
-
Negative Controls are substances that are not expected to produce any effect. They help to establish a baseline and rule out confounding factors.
-
Vehicle Controls consist of the solvent used to dissolve the experimental compound. This is crucial to ensure that the solvent itself does not have any biological activity.
Controls for Anti-inflammatory Assays
Sesquiterpene lactones are widely recognized for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB signaling pathway. When assessing the anti-inflammatory potential of this compound, the following controls are recommended.
| Control Type | Recommended Control | Rationale | Expected Outcome |
| Positive Control | Parthenolide | A well-characterized sesquiterpene lactone known to inhibit the NF-κB pathway. | Significant inhibition of inflammatory markers (e.g., NO, PGE2, pro-inflammatory cytokines) and NF-κB activity. |
| Positive Control | Dexamethasone | A potent corticosteroid with broad anti-inflammatory effects, serving as a standard clinical reference. | Strong suppression of inflammatory responses. |
| Negative Control | Vehicle (e.g., DMSO) | To ensure the solvent used to dissolve the compound does not have an effect on the inflammatory response. | No significant difference compared to the untreated, stimulated group. |
| Negative Control | Inactive Structural Analog | If available, a structurally similar molecule lacking the α-methylene-γ-lactone group, which is often crucial for activity, would be an ideal negative control. | No significant anti-inflammatory activity. |
Controls for Cytotoxicity Assays
The cytotoxic and potential anti-cancer effects of sesquiterpene lactones are another major area of investigation. For these studies, robust controls are essential to determine the specific cell-killing ability of this compound.
| Control Type | Recommended Control | Rationale | Expected Outcome |
| Positive Control | Doxorubicin | A widely used chemotherapeutic agent that induces cell death through DNA intercalation and topoisomerase II inhibition. | Potent dose-dependent reduction in cell viability. |
| Positive Control | Etoposide | Another common chemotherapeutic that induces apoptosis by inhibiting topoisomerase II. | Significant increase in markers of apoptosis (e.g., caspase-3/7 activity) and decreased cell viability. |
| Negative Control | Vehicle (e.g., DMSO) | To confirm that the solvent does not impact cell viability at the concentrations used. | Cell viability comparable to the untreated control group. |
| Untreated Control | - | Represents the baseline health and proliferation of the cells in the absence of any treatment. | 100% cell viability (normalized). |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 1 hour with various concentrations of this compound, positive controls (Parthenolide, Dexamethasone), and the vehicle control (DMSO, ensuring the final concentration does not exceed 0.1%).
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
NO Measurement: Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration of nitrite by referring to a standard curve generated with sodium nitrite. Calculate the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.
Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, positive controls (Doxorubicin, Etoposide), and the vehicle control (DMSO). Include untreated wells as a baseline for cell viability.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for the test compound and positive controls.
Visualizing Experimental Design and Biological Pathways
To further clarify the experimental setup and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vitro assays.
Caption: NF-κB signaling pathway with potential inhibition point.
A Researcher's Guide to Assessing Inter-Assay Variability for Novel Compounds: A Case Study Approach with 20-Dehydroeupatoriopicrin Semiacetal
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding the reliability and reproducibility of experimental data is paramount. This guide addresses the critical aspect of inter-assay variability, particularly in the context of analyzing novel compounds such as the sesquiterpene lactone 20-Dehydroeupatoriopicrin semiacetal. While specific inter-assay variability data for this compound is not publicly available, this guide provides a framework for how to approach, measure, and present such data. We will use hypothetical data to illustrate these principles and provide standardized protocols and visualizations to aid in experimental design and data interpretation.
Understanding Inter-Assay Variability
Inter-assay variability, often expressed as the coefficient of variation (CV), refers to the degree of variation between results obtained from the same sample tested in different analytical runs or assays.[1][2] A high inter-assay CV can indicate issues with the experimental protocol, reagents, or equipment, and can compromise the reliability of the findings. For many biological assays, an inter-assay CV of less than 15% is considered acceptable.[1][2]
Data Presentation: A Comparative Framework
When evaluating a compound like this compound, it is crucial to compare the variability of different analytical methods that could be employed for its quantification or to assess its biological activity. The following table provides a hypothetical comparison of inter-assay variability for the quantification of a sesquiterpene lactone using two common analytical techniques.
| Assay Type | Mean Concentration (µg/mL) | Standard Deviation | Inter-Assay CV (%) | Number of Assays |
| HPLC-UV | 10.2 | 1.1 | 10.8% | 10 |
| LC-MS/MS | 9.8 | 0.7 | 7.1% | 10 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed and consistent methodologies are key to minimizing inter-assay variability. Below is a representative protocol for the quantification of a sesquiterpene lactone using High-Performance Liquid Chromatography (HPLC), a method of choice for analyzing this class of compounds.[3]
Protocol: Quantification of a Sesquiterpene Lactone by HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of the sesquiterpene lactone standard at 1 mg/mL in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Extract the compound from the relevant matrix (e.g., plasma, cell lysate, plant extract) using an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 210 nm.
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the sesquiterpene lactone in the samples by interpolating their peak areas from the standard curve.
-
-
Calculating Inter-Assay CV:
-
Prepare and analyze a quality control (QC) sample at a known concentration (e.g., 20 µg/mL) in at least three independent assays performed on different days.
-
Calculate the mean and standard deviation of the measured concentrations of the QC sample across all assays.
-
Calculate the inter-assay CV using the formula: CV (%) = (Standard Deviation / Mean) * 100.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical workflow for assessing inter-assay variability and a relevant biological pathway that sesquiterpene lactones are known to modulate.
Caption: Workflow for Assessing Inter-Assay Variability.
Sesquiterpene lactones have been shown to modulate various cellular signaling pathways, including the Hedgehog signaling pathway, which is crucial in embryonic development and cancer.[4]
Caption: Simplified Hedgehog Signaling Pathway.
References
Safety Operating Guide
Proper Disposal of 20-Dehydroeupatoriopicrin semiacetal: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone natural product, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the compound's potential biological activity and the general hazardous nature of many sesquiterpene lactones, it is imperative to handle its disposal with a structured and cautious approach. This guide provides procedural steps and essential information to facilitate the safe management of this compound waste.
Compound Identification and Properties
A clear understanding of the compound's properties is the first step in determining the appropriate disposal route.
| Property | Data | Reference |
| CAS Number | 94234-24-9 | [1][2] |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Product Type | Natural Product | [1] |
| Storage Temperature | -20°C | [1] |
| Potential Hazards | Belongs to the class of sesquiterpene lactones, which are known to have biological activities and may cause contact dermatitis and genotoxicity.[3][4][5] |
Experimental Protocols: Disposal Procedures
As no specific disposal protocol for this compound is readily available, a conservative approach adhering to general laboratory hazardous waste disposal procedures is recommended. The following steps provide a comprehensive workflow for managing this waste stream.
Step 1: Waste Identification and Classification
-
Identify as Hazardous Waste: Given that this compound is a bioactive natural product and a member of the potentially toxic sesquiterpene lactone class, it should be presumed to be hazardous chemical waste.[3][5]
-
Do Not Dispose Down the Drain: Never pour chemical waste such as this down the sink or into general trash.[6] This can contaminate water supplies and is against regulations.[7]
Step-2: Segregation and Collection
-
Use Designated Waste Containers: Collect waste this compound, including any contaminated materials (e.g., gloves, weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.[6][8]
-
Ensure Container Compatibility: The container must be made of a material compatible with the waste. For solid waste, a securely sealed plastic bag or container is appropriate. For solutions, use a sealed, leak-proof container.
-
Proper Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "94234-24-9"
-
An indication of the hazards (e.g., "Bioactive," "Potential Irritant")
-
The accumulation start date
-
Step 3: Storage
-
Secure Storage Location: Store the sealed waste container in a designated, secure area away from general laboratory traffic.[6]
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[6]
-
Follow Storage Temperature Guidelines: While the pure compound is stored at -20°C, the waste should be stored according to your institution's guidelines for hazardous chemical waste, typically at room temperature in a well-ventilated area unless otherwise specified.[1]
Step 4: Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for hazardous waste disposal procedures. They will provide specific instructions and arrange for the collection of the waste.
-
Arrange for Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal service for the final treatment and disposal of the chemical waste in compliance with all local, state, and federal regulations.[6][8]
Note on In-Lab Treatment: In-lab treatment of hazardous waste, such as neutralization, is generally not permissible unless it is part of a documented experimental procedure.[7] For a complex organic molecule like this compound, in-lab treatment is not recommended.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | 94234-24-9 [amp.chemicalbook.com]
- 3. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escd.org [escd.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Information for Handling 20-Dehydroeupatoriopicrin semiacetal
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of 20-Dehydroeupatoriopicrin semiacetal (CAS No. 94234-24-9). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on its classification as a sesquiterpene lactone and general best practices for handling potentially cytotoxic compounds. Sesquiterpene lactones are a class of compounds known for their biological activity and potential health hazards, including skin and eye irritation, and allergic contact dermatitis.[1] Some may also possess genotoxic and neurotoxic properties.[1] Therefore, stringent adherence to safety protocols is essential to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical when working with this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1] |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[1] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a well-ventilated, cool, and dry area, away from incompatible materials.[1] The recommended storage temperature is -20°C.[2]
-
The storage container should be clearly labeled with the compound name and appropriate hazard warnings.[1]
2. Preparation and Handling:
-
All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Accidental Release Measures:
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels. Wet the towels with an appropriate solvent (e.g., ethanol) to prevent the powder from becoming airborne. Place the contaminated materials in a sealed container for disposal. Clean the area with an appropriate solvent and then soap and water.[1]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with an appropriate solvent and then soap and water.[1]
-
Large Spills: Evacuate the area and contact the appropriate emergency response team.[1]
4. First Aid Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weighing boats, paper towels, and any other solid materials. Place all solid waste in a dedicated, clearly labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be placed in a designated sharps container for hazardous waste.
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
